Technical Documentation Center

6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran
  • CAS: 24237-00-1

Core Science & Biosynthesis

Foundational

"6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran" CAS 24237-00-1

An In-Depth Technical Guide to 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (CAS 24237-00-1) Abstract This technical guide provides a comprehensive analysis of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (CAS 24237-00-1), a h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (CAS 24237-00-1)

Abstract

This technical guide provides a comprehensive analysis of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (CAS 24237-00-1), a heterocyclic compound widely known in the fragrance industry by its trade name, Gyrane. While its primary application lies in perfumery for its radiant green and geranium-like aroma, the core 3,6-dihydro-2H-pyran scaffold represents a structure of significant interest to researchers in organic synthesis and drug discovery. This document delves into the compound's physicochemical properties, predictive spectroscopic profile, and detailed synthesis methodologies, with a focus on the industrially relevant Prins reaction. Mechanistic principles, alternative synthetic strategies such as the Hetero-Diels-Alder reaction, applications beyond fragrance, and a thorough safety and regulatory profile are discussed. This guide is intended for scientists, researchers, and professionals seeking a deep technical understanding of this molecule, bridging its commercial utility with its broader scientific context.

Introduction: The Significance of the Dihydropyran Scaffold

The dihydropyran ring is a privileged heterocyclic motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its presence is critical to the function of molecules with applications ranging from antitumor agents to antibiotics. The strategic synthesis and functionalization of this scaffold are therefore of paramount importance in medicinal chemistry and drug development.[1][3][4]

6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran, while commercially utilized as a fragrance ingredient, serves as an excellent case study for the synthesis and properties of this important class of compounds.[5][6] Its specific substitution pattern gives rise to its characteristic fresh, green, and floral odor profile.[6][7][8] This guide will explore the chemistry of this specific molecule, providing insights that are applicable to the broader class of dihydropyrans.

cluster_0 Prins Reaction Workflow start Reactants: n-Valeraldehyde 2-Methyl-1-penten-4-ol step1 Combine reactants in a suitable acid-resistant reactor. start->step1 1. step2 Introduce acid catalyst (e.g., H₂SO₄) under controlled temperature. step1->step2 2. step3 Allow reaction to proceed. Monitor via GC for conversion. step2->step3 3. step4 Quench the reaction with a basic solution (e.g., NaHCO₃ solution). step3->step4 4. step5 Perform phase separation. Collect the organic layer. step4->step5 5. step6 Wash the organic layer with brine and dry over Na₂SO₄. step5->step6 6. step7 Purify the crude product via vacuum distillation. step6->step7 7. end_node Final Product: 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran step7->end_node 8.

Caption: Experimental workflow for the synthesis via Prins cyclization.

Detailed Protocol:

  • Reactor Setup: Charge a glass-lined reactor equipped with an overhead stirrer, thermometer, and addition funnel with 2-methyl-1-penten-4-ol (1.0 eq).

  • Catalyst Introduction: Under agitation, slowly add a catalytic amount of a strong acid, such as sulfuric acid, while maintaining the temperature below 30°C.

  • Aldehyde Addition: Add n-valeraldehyde (1.0-1.1 eq) dropwise via the addition funnel, carefully controlling the rate to manage the exothermic reaction and maintain the target temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature until reaction completion is confirmed by gas chromatography (GC) analysis.

  • Workup: Quench the reaction by slowly adding it to a stirred, aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. The crude product is then purified by fractional distillation under reduced pressure to yield the final product.

Alternative Strategy: The Hetero-Diels-Alder Reaction

From a synthetic design perspective, the Hetero-Diels-Alder (HDA) reaction is a highly convergent and stereocontrolled method for forming dihydropyran rings. [9][10]This [4+2] cycloaddition involves a conjugated diene reacting with a dienophile containing a heteroatom, such as a carbonyl group (an oxo-Diels-Alder reaction). [11]While not the primary industrial route for this specific molecule, understanding this alternative provides valuable context for researchers designing syntheses for novel dihydropyran derivatives. The HDA approach offers excellent control over regioselectivity and stereoselectivity, which is critical in the synthesis of complex molecules. [9][10][11]

cluster_1 Conceptual Oxo-Diels-Alder Reaction reactants Diene + Dienophile (Aldehyde) transition [4+2] Cycloaddition (Concerted Pericyclic Reaction) reactants->transition Heat or Lewis Acid product Dihydropyran Ring transition->product

Caption: Logical flow of the Hetero-Diels-Alder reaction.

Applications and Industrial Relevance

Core Application in Fragrance Chemistry

The primary and most significant application of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran is as a fragrance ingredient. [5]Marketed as Gyrane, it is valued for its unique olfactory profile.

  • Odor Characteristics: It imparts a radiant, green, and floral character with distinct spicy notes reminiscent of geranium. [7][12]* Use in Formulations: Perfumers use it to support and lift the fresh green top notes of a fragrance composition. [6][7]It blends well with other green and floral materials and is frequently used in functional fragrances for products like fabric conditioners, detergents, cleaners, and air fresheners. [6][13]The recommended usage level can be up to 10% in the fragrance concentrate. [7]

The Dihydropyran Scaffold in Drug Discovery

For the intended audience, it is crucial to recognize that the value of this compound's structural class extends far beyond perfumery. The dihydropyran core is a key building block in the synthesis of numerous complex natural products with potent biological activity. [1][2]Therefore, the synthetic methodologies and chemical principles discussed in this guide are directly applicable to research and development in the pharmaceutical sector. Mastery of reactions like the Prins and HDA cyclizations enables the construction of molecular libraries based on the dihydropyran scaffold for screening and lead optimization programs. [4]

Safety, Handling, and Regulatory Profile

Proper handling and awareness of the safety profile are critical when working with any chemical substance.

Table 2: GHS Hazard and Precautionary Statements
CategoryCodeStatementSource(s)
Hazard H411Toxic to aquatic life with long lasting effects[5][14]
Precaution P273Avoid release to the environment[14]
Precaution P391Collect spillage[14]
Precaution P501Dispose of contents/container to an approved facility[14]
Safe Handling and Emergency Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors. [14][15]2. Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [14][15]3. Fire Safety: The material is combustible. [15]Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. [15]4. First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. [14] * Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. [14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [15] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [14][15]5. Environmental Precautions: Due to its aquatic toxicity, prevent spillage from entering drains or waterways. [14][15]Collect any spills with an inert absorbent material. [15]

Regulatory Information
  • TSCA: The substance is listed on the EPA's Toxic Substances Control Act (TSCA) inventory with "ACTIVE" status. [5]* IFRA: It is recognized as a fragrance ingredient and is included on the International Fragrance Association (IFRA) transparency list. [5]

Conclusion

6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran is a molecule with a distinct dual identity. Commercially, it is a valuable and widely used ingredient that provides a signature green, floral character to a multitude of fragranced products. Scientifically, it serves as a practical example of the synthesis and chemistry of the dihydropyran ring system—a scaffold of immense importance in the fields of natural product synthesis and medicinal chemistry. The principles of its synthesis, particularly via the Prins cyclization, and an understanding of its physicochemical and safety profiles provide researchers and drug development professionals with foundational knowledge applicable to the creation of more complex and potentially bioactive molecules.

References

  • Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters, 23, 5288-5293. Available at: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2H-Pyran, 6-butyl-3,6-dihydro-2,4-dimethyl-. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PMC. Retrieved February 23, 2026, from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Retrieved February 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). geranium dihydropyran gyrane (Givaudan). Retrieved February 23, 2026, from [Link]

  • Givaudan. (n.d.). Gyrane. Retrieved February 23, 2026, from [Link]

  • Augustus Oils Ltd. (n.d.). Gyrane Aroma & Flavour Chemical CAS 24237-00-1. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Rose oxide. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). 6-butyl-3,6-dihydro-2,4-dimethyl-2h-pyran. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of rose oxide. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2023). Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans by Radical Cyclization. Retrieved February 23, 2026, from [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 24237-00-1 | 6-BUTYL-3,6-DIHYDRO-2,4-DIMETHYL-2H-PYRAN. Retrieved February 23, 2026, from [Link]

  • IndiaMART. (2025). Gyrane (C11H20O) (6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran). Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (2001). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Retrieved February 23, 2026, from [Link]

  • UKRI. (2025). Chemoenzymatic routes to rose oxide. Retrieved February 23, 2026, from [Link]

  • Der Pharma Chemica. (2016). Tandem Prins cyclization for the Stereo selective synthesis of 3,6-dihydro-2H-pyran scaffolds. Retrieved February 23, 2026, from [Link]

  • MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved February 23, 2026, from [Link]

  • ScenTree. (n.d.). Rose oxide (CAS N° 16409-43-1). Retrieved February 23, 2026, from [Link]

  • EPA. (2025). 6-Butyl-4,6-dimethyl-3,6-dihydro-2H-pyran Properties. Retrieved February 23, 2026, from [Link]

  • Perfumer & Flavorist. (n.d.). Geraniol - An Aroma Chemical Profile. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). US3166576A - Process for the preparation of rose oxide.
  • PubChem. (n.d.). 2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl-. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2026). Regioselective synthesis of substituted 3,6-dihydropyran from 3-butene-1-ol and aromatic aldehydes via Prins cyclization mediated by TfOH (triflic acid). Retrieved February 23, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Organic Solvent Solubility of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran

Prepared for: Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran is a heterocyclic organic compound with appli...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by:  Gemini, Senior Application Scientist

Abstract

6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran is a heterocyclic organic compound with applications in the fragrance and chemical industries.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, purification, and quality control. This guide provides a comprehensive overview of the theoretical principles governing its solubility, predictive assessments based on its physicochemical properties, and a detailed, standardized protocol for the experimental determination of its solubility profile. While extensive experimental data for this specific compound is not widely published, this document equips researchers with the foundational knowledge and practical methodology to accurately assess its solubility in any organic solvent of interest.

Physicochemical Properties of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran

Understanding the inherent properties of a solute is the first step in predicting its solubility behavior.[3] The principle of "like dissolves like" dictates that solutes will have higher solubility in solvents with similar polarity and intermolecular force characteristics.[3][4]

Molecular Structure:

  • IUPAC Name: 6-butyl-2,4-dimethyl-3,6-dihydro-2H-pyran[1]

  • Molecular Formula: C₁₁H₂₀O[1][5]

  • Structure: The molecule consists of a central dihydropyran ring, which is a six-membered heterocyclic ether. This ring structure contains one oxygen atom, contributing some polarity. It is substituted with a nonpolar n-butyl group and two methyl groups.

Chemical structure of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran Figure 1: Chemical structure of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran. Source: PubChem CID 91147.

A summary of its key computed and experimental properties is presented in Table 1.

PropertyValueSource
Molecular Weight 168.28 g/mol PubChem[1]
XLogP3-AA (Predicted) 2.9PubChem[6]
Boiling Point (Predicted) 212-214 °CEPA
Density (Predicted) 0.877 g/cm³EPA
Water Solubility (Predicted) 3.40e-3 - 6.52e-3 mol/LEPA

Analysis of Properties:

  • The molecular weight is moderate for an organic molecule.

  • The predicted XLogP value of 2.9 indicates that the compound is significantly more soluble in octanol than in water, suggesting a predominantly nonpolar or lipophilic character.[6]

  • The structure contains an ether oxygen, which can act as a hydrogen bond acceptor, but lacks hydrogen bond donors (like -OH or -NH groups).

  • The dominant features are the C₁₁ hydrocarbon backbone and the butyl chain, which impart a significant nonpolar character.

Based on these properties, 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran can be classified as a moderately polar to nonpolar aprotic compound .

Theoretical Principles and Predicted Solubility Profile

The solubility of an organic compound is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[4]

Solvent Classification and Interaction Potential:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak van der Waals forces. Given the large nonpolar hydrocarbon structure of the target molecule, it is predicted to have high solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents have dipole-dipole interactions but do not have hydrogen bond donors. The ether linkage in the pyran ring will allow for favorable dipole-dipole interactions with these solvents. Therefore, the compound is expected to have good to high solubility in this class.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to donate hydrogen bonds. While the oxygen atom in the pyran ring can act as a hydrogen bond acceptor, the molecule cannot donate hydrogen bonds. The large nonpolar part of the molecule will disrupt the strong hydrogen-bonding network of these solvents, leading to a prediction of low to moderate solubility in short-chain alcohols and very low solubility in water.[4]

The following diagram illustrates the logical flow for selecting a suitable solvent based on these principles.

G start Start: Select Solvent for 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran check_polarity Analyze Solute Polarity start->check_polarity is_nonpolar Predominantly Nonpolar (Large Hydrocarbon Backbone) check_polarity->is_nonpolar Dominant Feature is_polar Contains Polar Group (Ether Oxygen) check_polarity->is_polar Minor Feature solvent_class1 High Solubility Expected: Nonpolar Solvents (e.g., Hexane, Toluene) is_nonpolar->solvent_class1 solvent_class3 Low Solubility Expected: Polar Protic Solvents (e.g., Methanol, Water) is_nonpolar->solvent_class3 Incompatible solvent_class2 Good Solubility Expected: Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate) is_polar->solvent_class2 is_polar->solvent_class3 G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Analysis prep1 Add excess solute to solvent in flask prep2 Seal flask tightly prep1->prep2 equilibrate1 Place in thermostatic shaker (e.g., 25°C, 24-48h) prep2->equilibrate1 equilibrate2 Allow phases to separate (stop shaking, 24h) equilibrate1->equilibrate2 sample1 Withdraw supernatant using a syringe equilibrate2->sample1 sample2 Filter through 0.22µm syringe filter sample1->sample2 sample3 Dilute sample accurately sample2->sample3 sample4 Analyze by GC/HPLC against a calibration curve sample3->sample4

Sources

Foundational

"6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran" potential biological activities

An In-Depth Technical Guide to the Potential Biological Activities of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran Abstract The dihydropyran ring system is a privileged heterocyclic scaffold, forming the core of numerous na...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran

Abstract

The dihydropyran ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with significant pharmacological properties.[1] This guide focuses on a specific, lesser-studied derivative, 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran , currently recognized primarily as a fragrance ingredient.[2][3] Despite a lack of direct biological data for this compound, its structural relationship to a vast family of bioactive molecules warrants a thorough investigation into its potential therapeutic applications. This document synthesizes data from analogous dihydropyran derivatives to build a predictive framework for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Detailed experimental protocols and workflows are provided to empower researchers to validate these hypotheses and unlock the potential of this chemical entity.

Introduction: The Dihydropyran Scaffold as a Source of Bioactivity

Nature has repeatedly utilized the six-membered dihydropyran ring as a foundational element for molecules with potent and diverse biological functions.[1] This structural motif is present in compounds ranging from antibiotics and anticancer agents to anti-inflammatory and antiviral drugs.[4][5][6] The conformational flexibility and stereochemical complexity of the dihydropyran ring allow for the precise spatial arrangement of functional groups, enabling highly specific interactions with biological targets.[1]

The subject of this guide, 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (CAS: 24237-00-1), is a synthetic derivative whose biological profile remains unexplored in public literature.[3] Its synthesis is typically achieved via a Prins reaction.[2] While its current application is in fragrance, the established bioactivities of the broader dihydropyran class strongly suggest a high probability of latent pharmacological potential. This guide will therefore proceed on a well-established principle in medicinal chemistry: inferring the potential activities of a novel compound by analyzing its structurally related analogs. We will explore the most prominent therapeutic areas where dihydropyran derivatives have shown significant promise.

General Workflow for Synthesis and Biological Evaluation

The journey from a chemical scaffold to a validated bioactive compound is a systematic process. For a molecule like 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran, this involves either targeted synthesis or acquisition, followed by a cascade of biological assays. The synthesis of dihydropyrans can be achieved through various modern organic chemistry techniques, including the Prins cyclization, ring-closing metathesis, and organocatalytic cascade reactions, which offer access to a wide diversity of analogs for structure-activity relationship (SAR) studies.[1][7]

G cluster_synthesis Synthesis & Analog Generation cluster_screening Biological Screening Cascade synthesis Synthesis of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (e.g., Prins Cyclization) analog Analog Synthesis (Varying Substituents) synthesis->analog purify Purification & Characterization (HPLC, NMR, MS) analog->purify primary Primary Screening (Broad-Spectrum Assays) purify->primary Compound Library secondary Secondary Assays (Dose-Response & Potency) primary->secondary secondary->analog SAR Feedback Loop tertiary Mechanism of Action (MOA) Studies secondary->tertiary lead Lead Optimization tertiary->lead Identified Lead Compound

Caption: General workflow for synthesis and biological evaluation.

Potential Anticancer and Cytotoxic Activity

A significant body of research has highlighted the potent anticancer properties of dihydropyran-containing molecules.[6][8] These compounds have demonstrated cytotoxicity against a wide range of human cancer cell lines, often acting through mechanisms that include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

Mechanistic Insights from Analogs

The anticancer effect of dihydropyran derivatives is frequently linked to their ability to interfere with critical cellular processes. For instance, some analogs have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[9] Others, like certain biscoumarin and dihydropyropyran derivatives, exhibit potent antitumor activity against pancreatic, breast, and intestinal cancer cells, with IC50 values significantly lower than conventional chemotherapeutics like carboplatin.[4] This suggests that the dihydropyran scaffold can be decorated with functionalities that lead to potent and selective anticancer agents.

Quantitative Data from Dihydropyran Analogs

The following table summarizes the cytotoxic activity of various dihydropyran derivatives against different cancer cell lines, providing a benchmark for the potential potency of new analogs.

Compound ClassCancer Cell LineIC50 (µg/mL)Reference
Biscoumarin DerivativesHuTu80 (duodenal)18.78 - 32.63[4]
4T1 (breast)20.15 - 29.87[4]
PANC1 (pancreatic)19.54 - 31.44[4]
Pyrano[4,3-b]pyran AnalogsSW-480 (colon)1.98 - 3.41[9]
MCF-7 (breast)2.11 - 4.01[9]
2H-thiopyran hybridHeLa (cervical)GI50: 0.03 µM[10]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a robust method for an initial assessment of the cytotoxic potential of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram: MTT Cytotoxicity Assay

G plate 1. Seed cancer cells in 96-well plate (e.g., 5x10³ cells/well) incubate1 2. Incubate 24h at 37°C, 5% CO₂ plate->incubate1 treat 3. Add serial dilutions of Test Compound & Controls incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 mtt 5. Add MTT reagent (e.g., 10 µL/well) incubate2->mtt incubate3 6. Incubate 2-4h (Formation of formazan) mtt->incubate3 solubilize 7. Add solubilizing agent (e.g., DMSO or SDS) incubate3->solubilize read 8. Read absorbance at ~570 nm solubilize->read analyze 9. Calculate % viability and determine IC50 read->analyze G prepare_cpd 1. Prepare 2-fold serial dilutions of Test Compound in broth in a 96-well plate prepare_inoculum 2. Prepare standardized microbial inoculum (e.g., 0.5 McFarland) prepare_cpd->prepare_inoculum inoculate 3. Inoculate all wells (except negative control) with microbial suspension prepare_inoculum->inoculate controls 4. Include Positive (no cpd) & Negative (no microbes) controls inoculate->controls incubate 5. Incubate plate (37°C for 18-24h for bacteria) controls->incubate read 6. Visually inspect for turbidity or use a plate reader incubate->read determine_mic 7. MIC = Lowest concentration with no visible growth read->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Compound Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran in a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range might typically be from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized microbial suspension to each well, bringing the final volume to 100 or 200 µL. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature (e.g., 30-35°C) for 24-48 hours for fungi. [8]5. MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). [1]This can be determined by visual inspection or by measuring the optical density at 600 nm.

Other Potential Bioactivities

Beyond anticancer and antimicrobial effects, the dihydropyran scaffold is associated with a range of other important pharmacological activities.

  • Anti-inflammatory Activity: Several fused pyranopyrazole derivatives have shown potent anti-inflammatory and analgesic activities, with some compounds demonstrating efficacy comparable to standard drugs. [11]This suggests a potential for interacting with pathways involved in inflammation, such as cyclooxygenase (COX) enzymes.

  • Antiviral Properties: Pyran derivatives have been investigated for activity against viruses like HIV and Hepatitis C. [5]* CNS and Neuroprotective Effects: Certain pyran derivatives have exhibited weak CNS depressant activity, while others are being explored for their potential in treating neurodegenerative conditions like Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase (AChE). [5][12]* Insecticidal Activity: Natural products containing a dihydropyran-2-one core have demonstrated dose-dependent toxicity against insects like aphids, pointing to a potential application in agrochemicals. [5][9]

Conclusion and Future Directions

While 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran is currently used in the fragrance industry, its core dihydropyran structure is a well-established "privileged scaffold" in medicinal chemistry. The extensive body of literature on structurally similar compounds provides a strong rationale for investigating its potential biological activities. The most promising avenues for initial investigation are its cytotoxic effects against cancer cell lines and its antimicrobial activity against a panel of pathogenic bacteria and fungi.

The experimental protocols detailed in this guide provide a clear and validated starting point for these investigations. Positive results from these primary screens would justify a more comprehensive research program, including the synthesis of analogs to establish structure-activity relationships, followed by in-depth mechanism-of-action studies to identify the specific biological targets. The exploration of this and related compounds could lead to the discovery of novel therapeutic agents in oncology, infectious diseases, and beyond.

References

  • A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Deriv
  • Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Deriv
  • Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. JOCPR. (2014).
  • The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery. Benchchem.
  • An overview of structure-based activity outcomes of pyran deriv
  • 6-BUTYL-3,6-DIHYDRO-2,4-DIMETHYL-2H-PYRAN | 24237-00-1. ChemicalBook. (2025).
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PMC.
  • The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. (2017).
  • Synthesis and biological activities of some fused pyran deriv
  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023).
  • Structure, biological activity, and synthesis of dihydropyranones.
  • [Chemical and pharmacological research on pyran derivatives. XIV.
  • Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine deriv
  • Synthesis, Anti-Fungal Potency and In silico Studies of Novel Steroidal 1,4-Dihydropyridines. (2023).
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity.
  • 2H-Pyran, 6-butyl-3,6-dihydro-2,4-dimethyl- | C11H20O | CID 91147. PubChem.
  • Antioxidant activity of dihydropyrano[3,2-b]pyran derivatives.
  • Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Semantic Scholar. (2001).
  • Synthesis and antimicrobial properties of 2H-pyran-3(6H)
  • A Comparative Guide to the Biological Activity of 6-methyl-5,6-dihydro-2H-pyran-2-one Analogs. Benchchem.
  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.
  • Regioselective synthesis of substituted 3,6-dihydropyran from 3-butene-1-ol and aromatic aldehydes via Prins cyclization mediated by TfOH (triflic acid).
  • development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol. (2015).
  • Tandem Prins cyclization for the Stereo selective synthesis of 3,6-dihydro-2H-pyran scaffolds. Der Pharma Chemica.
  • Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2- carboxamide Deriv
  • Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applic
  • Synthesis and biological activities of some fused pyran deriv

Sources

Exploratory

The Bio-Architectural Significance of Substituted Dihydropyrans

From Biosynthetic Origins to Therapeutic Application Executive Summary The substituted dihydropyran (DHP) scaffold represents a privileged structure in chemical biology, serving as the oxidative core for over 2,500 monot...

Author: BenchChem Technical Support Team. Date: February 2026

From Biosynthetic Origins to Therapeutic Application

Executive Summary

The substituted dihydropyran (DHP) scaffold represents a privileged structure in chemical biology, serving as the oxidative core for over 2,500 monoterpenoid indole alkaloids and a critical pharmacophore in marine polyether toxins. Unlike their fully saturated tetrahydropyran counterparts, naturally occurring dihydropyrans possess a unique olefinic handle that dictates their reactivity, conformation, and biological interaction.

This guide analyzes the natural occurrence of substituted DHPs, focusing on the secoiridoid pathway (specifically secologanin) and marine polyether assembly . It provides researchers with actionable protocols for isolation, mechanistic insights into enzymatic biosynthesis, and structural validation data.

Part 1: Structural Classification & Natural Occurrence

Natural dihydropyrans are rarely isolated as simple, unsubstituted rings. They exist almost exclusively as highly substituted, chiral intermediates embedded within complex architectures.

1. The Secoiridoids: The "Master Precursors"

The most chemically significant occurrence of the dihydropyran ring is in Secologanin . It is the biosynthetic linchpin for the Apocynaceae family (e.g., Catharanthus roseus), serving as the non-tryptamine precursor for vinblastine and vincristine.

  • Structure: A 3,4-dihydro-2H-pyran ring substituted at C2, C3, C4, and C5.

  • Function: The dihydropyran ring opens to facilitate condensation with tryptamine, forming the strictosidine skeleton.

2. Marine Polyether Toxins

While final marine toxins (e.g., Brevetoxins, Ciguatoxins) are often characterized by fused tetrahydropyran ladders, substituted dihydropyrans appear as crucial biosynthetic intermediates or terminal rings.

  • Mechanism: Formed via endo-selective epoxide-opening cascades or "pyranoannulation."

  • Example: Hemibrevetoxin B contains a terminal dihydropyran ring critical for its voltage-gated sodium channel binding affinity.

3. Fungal Metabolites

Fungal PKS (Polyketide Synthase) pathways generate dihydropyrans such as Radicinin and Elaiophylins . These often feature a dihydropyranone core (oxidized DHP) and exhibit potent antibiotic and cytotoxic profiles.

Table 1: Comparative Profile of Key Naturally Occurring Dihydropyrans

Compound ClassSpecific MetaboliteSource OrganismSubstitution PatternPrimary Biological Activity
Secoiridoid SecologaninCatharanthus roseusC2-O-Glc, C3-Vinyl, C4-AldehydePrecursor to antineoplastic alkaloids
Secoiridoid SwertiamarinSwertia japonicaC5-Hydroxyl, C4-CarboxylHepatoprotective, Anti-inflammatory
Fungal PKS RadicininCochliobolus australiensisPyranopyran-4,5-dione fusedPhytotoxic, Anticancer (IC50 ~30µM)
Macrolide ElaiophylinStreptomyces melanosporusMacrodiolide DHPAntibacterial (Gram-positive)
Part 2: Biosynthetic Mechanistics

Causality & Enzymatic Logic

Understanding the biosynthesis of the dihydropyran ring in Secologanin is essential for metabolic engineering. The pathway does not use a simple Diels-Alder cyclization but rather a highly specific oxidative ring cleavage followed by recyclization.

The Secologanin Pathway (Non-Mevalonate Origin)

The pathway begins with the MEP (Methylerythritol phosphate) pathway, leading to Geraniol. The critical transformation from the cyclopentanoid ring of Loganin to the dihydropyran ring of Secologanin is catalyzed by Secologanin Synthase (SLS) , a cytochrome P450 enzyme (CYP72A1).[1][2]

Mechanism of Action (SLS):

  • Radical Initiation: SLS initiates a radical abstraction at the C10 position of Loganin.

  • Ring Cleavage: The C7-C8 bond of the cyclopentane ring is cleaved.

  • Recyclization: The resulting aldehyde intermediate undergoes rotation and closure to form the six-membered dihydropyran vinyl ether.

Visualization 1: The Enzymatic Assembly of the Dihydropyran Core

SecologaninBiosynthesis Figure 1: Biosynthetic conversion of cyclopentanoid Loganin to the Dihydropyran Secologanin via CYP72A1. GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) H_Geraniol 10-Hydroxygeraniol Geraniol->H_Geraniol Geraniol 10-Hydroxylase (G10H / CYP76B6) Loganin Loganin (Cyclopentanoid) H_Geraniol->Loganin Multi-step (IRS, IO, 7-DLGT, LAMT) Secologanin Secologanin (Dihydropyran Scaffold) Loganin->Secologanin Secologanin Synthase (SLS / CYP72A1) *Oxidative Cleavage*

Part 3: Isolation & Characterization Protocols

Self-Validating Methodology

Isolating substituted dihydropyrans requires preventing the hydrolysis of the enol ether functionality (the double bond adjacent to the oxygen) and the glycosidic bond often present at C1. The following protocol is optimized for Iridoid Glycosides (e.g., Secologanin, Swertiamarin) from plant biomass.

Protocol: Ethanol-Reflux & HSCCC Purification

Rationale: Traditional silica chromatography often leads to irreversible adsorption or hydrolysis of polar glycosides. High-Speed Counter-Current Chromatography (HSCCC) is the preferred non-solid support method.

Step-by-Step Workflow:

  • Extraction:

    • Reflux 100g of dried, ground plant material (C. roseus or Lonicera japonica) in 500mL 70% Ethanol for 2 hours.

    • Why: 70% EtOH maximizes glycoside solubility while precipitating chlorophyll and lipophilic waxes.

  • Partitioning (Clean-up):

    • Evaporate EtOH.[3] Suspend residue in water.[3]

    • Wash with Petroleum Ether (removes fats).

    • Extract aqueous layer with n-Butanol (3x).[3]

    • Validation: The DHP glycosides partition into the n-Butanol phase.

  • Purification (HSCCC):

    • System: Two-phase solvent system: Ethyl Acetate : n-Butanol : Water (2:1:3).

    • Mode: Tail-to-Head elution.

    • Detection: UV at 238 nm (characteristic of the conjugated enol ether system).

Validation Criteria (NMR): To confirm the integrity of the dihydropyran ring, look for these diagnostic signals in


H-NMR (CD

OD):
  • H-3 (Vinylic): A singlet or doublet around

    
     7.4 - 7.6 ppm . This high-field shift is characteristic of the enol ether proton in the dihydropyran ring.
    
  • H-1 (Anomeric): A doublet around

    
     5.5 ppm .
    
  • Failure Mode: Disappearance of the 7.5 ppm signal indicates hydrolysis of the dihydropyran ring to an aldehyde.

Visualization 2: Isolation Logic Flow

IsolationWorkflow Figure 2: Optimized isolation workflow for labile dihydropyran glycosides minimizing acid hydrolysis. Biomass Dried Plant Biomass (C. roseus) Extract 70% EtOH Reflux (2 Hours) Biomass->Extract Maceration Partition Solvent Partitioning (H2O vs n-BuOH) Extract->Partition Remove Lipids (Pet Ether) Concentrate Glycosides HSCCC HSCCC Purification (EtOAc:BuOH:H2O) Partition->HSCCC Inject n-BuOH fraction Validation 1H-NMR Validation (Target: H-3 @ 7.5ppm) HSCCC->Validation Collect UV+ Fractions

Part 4: Pharmacological Implications for Drug Development[4][5]

The dihydropyran scaffold is not merely a structural connector; it is a pharmacophore.

  • Alkaloid Precursors: The therapeutic value of Secologanin lies in its role as the "scaffold donor" for Monoterpenoid Indole Alkaloids (MIAs) . Drug developers utilizing semi-synthetic strategies for Vinblastine analogs must preserve the chirality at C2 and C7 of the dihydropyran ring to maintain tubulin-binding affinity.

  • Cytotoxicity & Alkylation: Substituted dihydropyrans (specifically

    
    -unsaturated lactones like Radicinin) act as Michael acceptors . They can covalently modify cysteine residues in proteins.
    
    • Target: Cysteine-rich domains in enzymes (e.g., thioredoxin reductase).

    • Effect: Induction of apoptosis in cancer cell lines (e.g., HeLa, IC50 ~30

      
      M).
      
  • Diversity-Oriented Synthesis (DOS): Because natural extraction yields are often low (<0.1%), synthetic chemists use the natural dihydropyran scaffold as a starting point for DOS. The olefinic bond allows for:

    • Epoxidation: Leading to fused polycyclic systems.

    • Ferrier Rearrangement: Accessing 2,3-unsaturated glycosides.

References
  • Miettinen, K. et al. (2014). "The secoiridoid pathway from Catharanthus roseus."[1][2] Nature Communications. [Link]

  • Asada, K. et al. (2013). "Secologanin synthase, a cytochrome P450, catalyzes the oxidative ring opening of loganin."[1][4] Phytochemistry. [Link]

  • He, J. et al. (2016). "Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography." Journal of Chromatography B. [Link]

  • Gallimore, A.R.[5][6] & Spencer, J.B. (2006).[6] "Stereochemical uniformity in marine polyether ladders—implications for the biosynthesis and structure of maitotoxin." Angewandte Chemie International Edition. [Link]

  • Viladomat, F. et al. (2017). "Isolation and Identification of Iridoid Glucosides." TSI Journals. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Silyl-Prins Cyclization for Substituted Dihydropyran Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Dihydropyrans The dihydropyran motif, a six-membered heterocyclic ring containing an oxygen atom and a double bond...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dihydropyrans

The dihydropyran motif, a six-membered heterocyclic ring containing an oxygen atom and a double bond, is a privileged scaffold frequently found in a diverse array of biologically active natural products.[1] Its prevalence highlights its evolutionary selection as a key structural element for conferring potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic importance of this moiety has driven the development of numerous synthetic methodologies for its construction, enabling the synthesis of natural products and their analogs for structure-activity relationship (SAR) studies.[1][2] Among these methods, the Prins cyclization has emerged as a powerful and versatile tool.[3][4][5] This guide provides an in-depth exploration of a key variant, the Silyl-Prins cyclization, for the stereoselective synthesis of substituted dihydropyrans.

The Silyl-Prins Cyclization: A Mechanistic Overview

The classical Prins reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol.[6][7] However, this reaction can sometimes be plagued by side reactions and lack of stereocontrol.[6] The Silyl-Prins cyclization addresses these limitations by employing electron-rich alkenylsilanes, such as allylsilanes or vinylsilanes, as the nucleophilic partner.[8][9][10] This modification offers several advantages, including higher reaction rates, improved selectivity, and a lower incidence of secondary reactions.[11][12]

The generally accepted mechanism for the Silyl-Prins cyclization leading to dihydropyrans involves the following key steps:[10][11][13]

  • Oxocarbenium Ion Formation: In the presence of a Lewis acid, the aldehyde is activated, and reacts with the hydroxyl group of the silyl-containing alcohol to form an oxocarbenium ion.[4][8]

  • Intramolecular Cyclization: The electron-rich vinyl or allyl silane then attacks the oxocarbenium ion in an intramolecular fashion. This cyclization typically proceeds through a chair-like transition state, which accounts for the high diastereoselectivity often observed.[4] The substituents on the developing six-membered ring preferentially occupy equatorial positions to minimize steric hindrance.[10]

  • β-Silyl Effect and Elimination: The resulting carbocation is stabilized by the adjacent silicon atom, a phenomenon known as the β-silyl effect. Subsequent elimination of the silyl group leads to the formation of the endocyclic double bond, yielding the desired dihydropyran.[11]

Silyl_Prins_Mechanism cluster_0 Step 1: Oxocarbenium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: β-Silyl Effect & Elimination Aldehyde Aldehyde Oxocarbenium_Ion Oxocarbenium Ion Aldehyde->Oxocarbenium_Ion + Silyl Alcohol + Lewis Acid Silyl_Alcohol Vinylsilyl Alcohol Chair_TS Chair-like Transition State Oxocarbenium_Ion->Chair_TS 6-endo-trig Beta_Silyl_Cation β-Silyl Carbocation Chair_TS->Beta_Silyl_Cation Dihydropyran Dihydropyran Product Beta_Silyl_Cation->Dihydropyran - Silyl Group

Caption: Generalized mechanism of the Silyl-Prins cyclization.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[14]

  • Dichloromethane is a common solvent and should be dried over molecular sieves prior to use.[14]

  • Lewis acids are moisture-sensitive and should be handled accordingly.

  • Reaction progress should be monitored by thin-layer chromatography (TLC).[15][16]

Protocol 1: TMSOTf-Promoted Silyl-Prins Cyclization of Z-Vinylsilyl Alcohols

This protocol is adapted from the work of Barbero and coworkers and provides a general and selective method for the synthesis of cis-2,6-dihydropyrans.[10]

Materials:

  • Z-Vinylsilyl alcohol (1.0 equiv.)

  • Aldehyde (1.2 equiv.)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv.)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the Z-vinylsilyl alcohol in anhydrous DCM at -78 °C, add the aldehyde.

  • Slowly add TMSOTf to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC. Reaction times are typically short.[10]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Indium Trichloride-Mediated Silyl-Prins Cyclization

This protocol, based on the work of Dobbs and Martinovic, offers a mild Lewis acid condition for the synthesis of substituted dihydropyrans.

Materials:

  • 4-Trimethylsilyl-3-buten-1-ol derivative (1.0 equiv.)

  • Aldehyde (1.0 equiv.)

  • Indium trichloride (InCl₃) (1.0 equiv.)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the aldehyde and the 4-trimethylsilyl-3-buten-1-ol in anhydrous DCM under an inert atmosphere at room temperature.

  • Add InCl₃ in one portion to the solution.

  • Stir the reaction at room temperature for 5 to 12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic phase and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Substrate Scope and Reaction Optimization

The Silyl-Prins cyclization is compatible with a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes.[10][17] The choice of Lewis acid can significantly influence the reaction outcome, and screening of different Lewis acids such as TMSOTf, InCl₃, BF₃·OEt₂, and BiCl₃ may be necessary to optimize the yield and diastereoselectivity for a particular substrate combination.[11][12]

Lewis AcidTypical ConditionsNotes
TMSOTf -78 °C to rt, DCMHighly effective for Z-vinylsilyl alcohols, often leading to high cis-selectivity.[10][18]
InCl₃ rt, DCMA mild and effective catalyst for a range of substrates.[8]
BF₃·OEt₂ -78 °C to rt, DCMA common Lewis acid, but can sometimes lead to complex mixtures.[14]
BiCl₃/TMSCl 0 °C, DCMCan promote the formation of 4-chlorotetrahydropyrans.[12][13]

Table 1: Common Lewis Acids and Typical Reaction Conditions for Silyl-Prins Cyclization.

The geometry of the vinylsilane can also play a crucial role. Z-vinylsilyl alcohols often react faster and with higher selectivity compared to their E-isomers.[10]

Applications in Drug Discovery and Natural Product Synthesis

The dihydropyran scaffold is a key component of many natural products with significant biological activity.[1][2] The Silyl-Prins cyclization provides a powerful and stereoselective method for the construction of this important heterocyclic system, making it a valuable tool in the total synthesis of natural products and the development of novel therapeutic agents.[9] For instance, tetrahydropyran rings, which can be accessed from dihydropyran precursors, are found in a wide range of drugs and drug candidates.[19] The ability to introduce diverse substituents with high stereocontrol allows for the creation of libraries of dihydropyran-containing molecules for screening in drug discovery programs.[1][20]

Workflow Start Design of Dihydropyran Target Substrate_Synthesis Synthesis of Silyl Alcohol and Aldehyde Precursors Start->Substrate_Synthesis Cyclization Silyl-Prins Cyclization Substrate_Synthesis->Cyclization Purification Purification and Characterization Cyclization->Purification Further_Functionalization Further Functionalization of Dihydropyran Core Purification->Further_Functionalization Biological_Screening Biological Screening Further_Functionalization->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Experimental workflow for dihydropyran synthesis and application.

Conclusion

The Silyl-Prins cyclization is a robust and highly stereoselective method for the synthesis of substituted dihydropyrans. Its broad substrate scope, operational simplicity, and the ability to control stereochemistry make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, scientists can efficiently construct complex molecular architectures containing the dihydropyran core, paving the way for the discovery of new therapeutic agents and the synthesis of intricate natural products.

References

  • Recent Advances in the Prins Reaction. ACS Omega, 2022. [3][4]

  • The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery. Benchchem, 2025. [1]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 2021. [5][6][8]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 2021. [6]

  • Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate, 2016. [21]

  • Recent Advances in the Prins Reaction. National Center for Biotechnology Information, 2022. [4]

  • The Prins Reaction: Advances and Applications. Bentham Science, 2007. [7]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. National Center for Biotechnology Information, 2022. [15]

  • Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. National Center for Biotechnology Information, 2014. [17]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PubMed, 2021. [5]

  • The silyl-Prins reaction: A novel method for the synthesis of dihydropyrans. ResearchGate, 2002. [9]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive. ACS Publications, 2023. [11][12]

  • Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. RSC Publishing, 2024. [10]

  • The silyl–Prins reaction: a novel method for the synthesis of dihydropyrans. Dobbs Research Group, 2002.

  • Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. ResearchGate, 2011.

  • Recent Studies of Stereoselective Synthesis of Dihydropyran Tetrahydropyran-4-Ones Using Vinyl Compound Via Prins Cyclization. International Journal of Innovative Research in Technology, 2024. [22]

  • Insight into the Key Factors that Influence the Reaction Pathways in the Silyl‐Prins Cyclization of gem‐Vinylsilyl Alcohols. Wiley Online Library, 2025.

  • Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans. Organic Chemistry Portal, 2007. [23]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. ACS Publications, 2023. [12]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. National Center for Biotechnology Information, 2023. [13]

  • Insight into the Key Factors that Influence the Reaction Pathways in the Silyl‐Prins Cyclization of gem‐Vinylsilyl Alcohols. Wiley Online Library, 2025. [24]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Center for Biotechnology Information, 2021. [18]

  • The Aza-Silyl-Prins Reaction: A Novel Method for the Synthesis of Trans-2,6- Tetrahydropyridines. Thieme, 2003. [16]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI, 2023. [14]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. ACS Publications, 2023. [25]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Center for Biotechnology Information, 2015. [2]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI, 2023. [26]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 2021. [20]

  • Tetrahydropyrans in Drug Discovery. PharmaBlock, 2021. [19]

Sources

Application

Advanced GC-MS Characterization of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (Gyrane)

APPLICATION NOTE: AN-GCMS-PYR-042 Executive Summary This application note details a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-GCMS-PYR-042

Executive Summary

This application note details a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (CAS: 24237-00-1), commercially known as Gyrane . This compound, a critical ingredient in the fragrance industry due to its fresh, green, and geranium-like olfactory profile, presents unique analytical challenges including cis/trans isomerism and potential thermal instability.

This guide moves beyond basic detection, offering a mechanistic understanding of the molecule's fragmentation (Retro-Diels-Alder pathways) and a self-validating method for quantifying isomeric ratios and impurity profiling (Prins reaction byproducts).

Chemical Context & Analytical Challenges

The Molecule[1][2]
  • IUPAC Name: 6-butyl-2,4-dimethyl-3,6-dihydro-2H-pyran[1]

  • Molecular Formula: C₁₁H₂₀O[1][2]

  • Molecular Weight: 168.28 g/mol [1][2]

  • Key Structural Features: A dihydropyran ring with a

    
     double bond, a butyl side chain at C6, and methyl groups at C2 and C4.
    
Critical Analytical Considerations
  • Stereoisomerism: The molecule possesses two chiral centers (C2 and C6) and a double bond, leading to diastereomers. Commercial Gyrane is a mixture; the analytical method must resolve these isomers to ensure consistent olfactory quality.

  • Thermal Lability: Dihydropyrans can undergo ring-opening or rearrangement at high injector temperatures. A "Cold Split" or carefully ramped inlet temperature is recommended.

  • Fragmentation Physics: Electron Ionization (EI) induces specific cleavages. Understanding the Retro-Diels-Alder (RDA) mechanism is essential for confirming the dihydropyran core structure versus open-chain isomers.

Experimental Protocol

Reagents and Standards
  • Analyte: 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (Reference Standard, >98% purity).

  • Solvent: n-Hexane (GC-MS Grade) or Ethanol (Absolute) depending on matrix compatibility.

  • Internal Standard (ISTD): 1,4-Dichlorobenzene-d4 or Tridecane (C13) – chosen for elution in the relevant retention window without interference.

Instrumentation Setup

System: Agilent 8890 GC coupled with 5977B MSD (or equivalent single-quadrupole system).

ParameterSettingRationale
Inlet Split/Splitless (S/SL)
ModeSplit (Ratio 50:1)Prevents column overload; sharpens peaks.
Temperature240°CSufficient for volatilization; minimizes thermal degradation.
LinerUltra Inert, wool-packedDeactivated wool promotes mixing and traps non-volatiles.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase (5%-phenyl-methylpolysiloxane) ideal for fragrance volatiles.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program
Initial60°C (Hold 1 min)Focuses volatiles at the head of the column.
Ramp 110°C/min to 180°CSlow ramp maximizes separation of diastereomers.
Ramp 225°C/min to 280°C (Hold 3 min)Elutes heavier impurities/matrix.
MS Source Electron Ionization (EI), 70 eVStandard spectra for library matching (NIST/Wiley).
Source Temp230°CPrevents source contamination.
Quad Temp150°C
Scan Range35 – 350 amuCovers parent ion and low-mass fragments.
Solvent Delay3.0 minProtects filament from solvent peak.
Sample Preparation Workflow
  • Stock Solution: Weigh 10 mg of Gyrane standard into a 10 mL volumetric flask. Dilute to volume with n-Hexane (1000 ppm).

  • Working Standard: Dilute 100 µL of Stock into 900 µL Hexane (100 ppm). Add ISTD to a final concentration of 50 ppm.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber autosampler vial.

Results & Discussion

Chromatographic Separation

On a DB-5MS column, 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran typically elutes as two distinct peaks (diastereomers) in the retention index (RI) range of 1180 – 1220 .

  • Peak 1 (Minor Isomer): ~11.2 min (approx. 30-40% abundance)

  • Peak 2 (Major Isomer): ~11.4 min (approx. 60-70% abundance)

  • Note: The ratio depends on the specific synthesis route (Prins reaction conditions).

Mass Spectral Interpretation (Mechanistic Insight)

The mass spectrum is characterized by specific fragmentation pathways driven by the cyclic ether and the double bond.

  • Molecular Ion (

    
    ):  m/z 168 (Visible, typically <10% intensity).
    
  • Base Peak / Major Fragment: m/z 111 .

    • Mechanism:

      
      -cleavage at the C6 position with loss of the butyl group (
      
      
      
      ). The resulting oxonium ion is highly stabilized by the ring resonance.
  • Secondary Fragment: m/z 153 .

    • Mechanism: Loss of a methyl group (

      
      ).
      
  • Retro-Diels-Alder (RDA) Fragments:

    • The dihydropyran ring undergoes RDA cleavage.

    • This typically generates a diene fragment and a carbonyl fragment.

    • Look for ions at m/z 68 (Isoprene-like fragment) or m/z 85 (characteristic of the pyranyl ring residue).

Impurity Profiling

The synthesis of Gyrane via the Prins reaction often leaves specific markers. Monitor for:

  • 2-Methyl-1-penten-4-ol: Starting material (RT < Gyrane).

  • Pentanal (Valeraldehyde): Starting material (Elutes very early).

  • Dehydrated Dimers: High molecular weight peaks > 15 min.

Method Validation Logic (Self-Validating System)

To ensure trustworthiness, the method employs a "System Suitability Test" (SST) logic.

GCMS_Validation_Workflow Start Start Analysis Blank Solvent Blank (Hexane) Start->Blank SST System Suitability (Standard Mix) Blank->SST Criteria Check Criteria: 1. S/N > 50 2. Resolution > 1.5 3. Tailing < 1.2 SST->Criteria Criteria->SST Fail (Maintenance) Sample Sample Injection Criteria->Sample Pass Data Data Processing (Integration & Lib Match) Sample->Data Report Final Report Data->Report

Figure 1: Analytical workflow ensuring data integrity through pre-run system suitability checks.

Validation Criteria:
  • Resolution (

    
    ):  The valley between the two isomer peaks must be 
    
    
    
    of the peak height (
    
    
    ).
  • Spectral Match: The NIST library match score for the major peak must be

    
    .
    
  • Linearity:

    
     over the range of 10–500 ppm.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 91147, 2H-Pyran, 6-butyl-3,6-dihydro-2,4-dimethyl-. Retrieved February 23, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. 2,4-Dimethyl-3,6-dihydro-2H-pyran (Analogous Fragmentation Data). NIST Chemistry WebBook, SRD 69.[3] Retrieved February 23, 2026 from [Link]

  • The Good Scents Company. Gyrane (CAS 24237-00-1) Odor and Properties Profile.[1] Retrieved February 23, 2026 from [Link]

  • International Fragrance Association (IFRA). Standard for Quantitative Analysis of Fragrance Ingredients. (General guidance on GC-MS of volatiles). Retrieved from [Link]

Sources

Method

Application Note: Advanced NMR Characterization for the Stereochemical Assignment of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran Isomers

Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Isomeric Purity in Drug Development The spatial arrangement of atoms within a molecule, or its stereochemistry, is...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Isomeric Purity in Drug Development

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its biological activity. Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly minor difference between a cis and trans isomer can mean the difference between a potent therapeutic agent and an inactive or even harmful compound. Therefore, the unambiguous characterization of stereoisomers is a non-negotiable aspect of drug discovery, development, and quality control.

This application note provides a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive characterization of the cis and trans isomers of "6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran," a substituted dihydropyran. The methodologies detailed herein are designed to provide not just structural confirmation, but a deep understanding of the three-dimensional architecture of the molecule.

The Challenge: Distinguishing cis and trans Isomers of a Substituted Dihydropyran

The target molecule, 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran[1][2], possesses two stereocenters at the C2 and C6 positions of the dihydropyran ring. This gives rise to the possibility of two diastereomers: cis and trans. In the cis isomer, the substituents at C2 (methyl) and C6 (butyl) are on the same face of the ring, while in the trans isomer, they are on opposite faces.

Distinguishing these isomers requires a spectroscopic technique that is sensitive to the through-space and through-bond relationships between atoms. NMR spectroscopy is uniquely suited for this task, offering a suite of experiments that can map out the precise connectivity and spatial proximity of nuclei within a molecule.

Experimental Workflow: A Multi-faceted NMR Approach

A robust characterization of the isomers of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran necessitates a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides a unique piece of the structural puzzle.

Caption: A comprehensive NMR workflow for isomer characterization.

Detailed Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Proper sample preparation is therefore a critical first step.[3][4][5]

  • Analyte Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is essential. Chloroform-d (CDCl₃) is a common choice for many organic molecules. The deuterated solvent prevents the large solvent signal from obscuring the analyte signals and is used for the spectrometer's lock system.[3]

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filtering the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube is highly recommended.[5]

  • Internal Standard: While the residual solvent peak can be used for chemical shift referencing, the addition of a small amount of an internal standard like tetramethylsilane (TMS) can provide a more accurate reference point (0 ppm).

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • 1D ¹H NMR: This is the foundational experiment, providing information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

  • 1D ¹³C NMR: This experiment provides information on the number of different types of carbon atoms in the molecule.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[6] This is crucial for tracing out the proton spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[6][7][8] This allows for the unambiguous assignment of carbon resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[6][7][9][10] This is invaluable for establishing the overall carbon skeleton and the connectivity between different functional groups.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for determining stereochemistry.[11][12] They detect through-space interactions between protons that are in close proximity (typically < 5 Å), irrespective of their through-bond connectivity. A cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are close to each other in space.

Spectral Interpretation and Isomer Assignment

The definitive assignment of the cis and trans isomers relies on a careful analysis of the NMR data, with a particular focus on the NOESY/ROESY spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

While precise chemical shifts can vary depending on the solvent and concentration, the following tables provide predicted chemical shift ranges for the key protons and carbons of the "6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran" isomers. These predictions are based on general principles of NMR spectroscopy and data from similar dihydropyran structures.[13][14][15][16]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H23.5 - 4.0m
H32.0 - 2.4m
H55.2 - 5.6m
H63.8 - 4.3m
C2-CH₃1.1 - 1.3d
C4-CH₃1.6 - 1.8s
Butyl-CH₂ (α)1.3 - 1.6m
Butyl-CH₂ (β,γ)1.2 - 1.5m
Butyl-CH₃ (δ)0.8 - 1.0t

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonPredicted Chemical Shift (δ, ppm)
C270 - 75
C330 - 35
C4125 - 130
C5120 - 125
C675 - 80
C2-CH₃20 - 25
C4-CH₃20 - 25
Butyl-CH₂ (α)35 - 40
Butyl-CH₂ (β)25 - 30
Butyl-CH₂ (γ)22 - 27
Butyl-CH₃ (δ)13 - 15
Distinguishing Isomers using NOESY/ROESY

The key to differentiating the cis and trans isomers lies in the through-space correlations observed in the NOESY or ROESY spectrum.

G cluster_0 Cis Isomer cluster_1 Trans Isomer H2 H2 H6 H6 H2->H6 NOE C2_CH3 C2-CH3 C6_Butyl C6-Butyl C2_CH3->C6_Butyl NOE H2_t H2 H6_t H6 C2_CH3_t C2-CH3 C6_Butyl_t C6-Butyl

Caption: Expected key NOE correlations for cis and trans isomers.

  • Cis Isomer: In the cis isomer, the methyl group at C2 and the butyl group at C6 are on the same face of the dihydropyran ring. This spatial proximity will result in a clear NOE cross-peak between the protons of the C2-methyl group and the protons of the C6-butyl group (specifically the α-methylene protons). Additionally, a NOE between the H2 and H6 protons is expected.

  • Trans Isomer: In the trans isomer, the C2-methyl and C6-butyl groups are on opposite faces of the ring. Consequently, no NOE correlation is expected between the protons of these two groups.

The Role of Coupling Constants

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[17] While conformational flexibility in the dihydropyran ring can complicate the analysis, significant differences in the coupling constants between H2 and the H3 protons, and between H6 and the H5 proton, may be observed between the two isomers. Generally, trans couplings (protons on opposite sides of a bond) are larger than cis couplings.[18]

Conclusion

The unambiguous stereochemical assignment of "6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran" isomers is readily achievable through a systematic and multi-faceted NMR-based approach. While 1D NMR provides the initial structural overview, it is the through-space correlations revealed by 2D NOESY or ROESY experiments that provide the definitive evidence for distinguishing between the cis and trans diastereomers. This detailed characterization is indispensable for ensuring the safety, efficacy, and quality of pharmaceutical compounds and is a cornerstone of modern drug development.

References

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation. (n.d.). Faculty of Mathematical & Physical Sciences - University College London. Retrieved from [Link]

  • Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans by Radical Cyclization. (2023, January 10). ResearchGate. Retrieved from [Link]

  • CIS TRANS ISOMERS AND NMR. (2014, November 19). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. Retrieved from [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Brønsted Acid-Mediated Selective α-Alkenylation of 3,4- Dihydro-2H-pyrans - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Pyran β-Amino Acid and 5,6-Dihydro-2H - Figshare. (n.d.). Retrieved from [Link]

  • HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University. Retrieved from [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (n.d.). PMC. Retrieved from [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014, August 6). ACS Publications. Retrieved from [Link]

  • Structure Elucidation of a Pyrazolo[4]pyran Derivative by NMR Spectroscopy. (2007, May 24). PMC. Retrieved from [Link]

  • 13C NMR analysis of 3,6-dihydro-2H-pyrans: assignment of remote stereochemistry using axial shielding effects. (2014, June 20). PubMed. Retrieved from [Link]

  • Theoretical NMR correlations based Structure Discussion. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Characterization of Some 1,4-Dihydropyridine Derivatives Substituted at Position 1 and Evaluation of Their Biological Activity. (2025, December 25). Retrieved from [Link]

  • 2H-Pyran, 6-butyl-3,6-dihydro-2,4-dimethyl-. (n.d.). PubChem. Retrieved from [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • 5.4: NOESY Spectra. (2025, October 12). Chemistry LibreTexts. Retrieved from [Link]

  • Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. (2024, January 24). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Quantification of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran in Complex Matrices

Abstract This application note provides a comprehensive guide for the quantitative analysis of the fragrance ingredient 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran in complex matrices such as cosmetics, air fresheners, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of the fragrance ingredient 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran in complex matrices such as cosmetics, air fresheners, and fabric care products. Recognizing the challenges posed by matrix complexity and the volatile nature of the analyte, this document details two robust sample preparation protocols: Headspace (HS) sampling and Solid-Phase Microextraction (SPME), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, a systematic approach to method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, is presented to ensure the generation of accurate, reliable, and reproducible data. This guide is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug and consumer product development.

Introduction

6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran, a synthetic fragrance raw material, imparts a fresh, green, and geranium-like aroma to a wide array of consumer products.[1][2] Its volatility and presence within intricate matrices necessitate highly sensitive and selective analytical methods for accurate quantification, which is crucial for quality control, regulatory compliance, and safety assessments. The complexity of matrices in products like lotions, sprays, and detergents can introduce significant interference, making robust sample preparation and a validated analytical method paramount.[3][4]

This document provides a detailed methodology for the quantification of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran, leveraging the power of Gas Chromatography-Mass Spectrometry (GC-MS) for its superior separation and detection capabilities.[5][6][7] We present two distinct, yet complementary, sample preparation techniques—Headspace (HS) and Solid-Phase Microextraction (SPME)—to cater to different laboratory needs and sample types.[8][9][10][11] The protocols are designed to be self-validating, with a comprehensive section on method validation based on the globally recognized ICH Q2(R2) guidelines, ensuring the integrity and trustworthiness of the generated data.[1][12][13][14][15][16]

Chemical Properties of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran
PropertyValue
CAS Number 24237-00-1
Molecular Formula C11H20O
Molecular Weight 168.28 g/mol [3]
Appearance Colorless liquid[1]
Odor Fresh, green, geranium[1]
Boiling Point 217-218 °C (estimated)[17]
Solubility Insoluble in water, soluble in alcohol[17]

Experimental Protocols

This section outlines the step-by-step methodologies for sample preparation and GC-MS analysis. The choice between Headspace and SPME will depend on factors such as the specific matrix, desired sensitivity, and available instrumentation.

Sample Preparation

This protocol is advantageous for its simplicity and high-throughput capabilities, minimizing matrix effects by analyzing the vapor phase in equilibrium with the sample.[11][18][19]

Materials:

  • Headspace vials (20 mL) with magnetic crimp caps and PTFE/silicone septa

  • Vortex mixer

  • Incubator/agitator for headspace vials

  • Gas-tight syringe

Procedure:

  • Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized complex matrix sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., deuterated analog or a compound with similar chemical properties not present in the sample) to the vial.

  • Matrix Modification (Optional): For aqueous-based matrices, adding a salt (e.g., sodium chloride) can increase the volatility of the analyte. Add approximately 0.5 g of anhydrous sodium chloride.

  • Vial Sealing: Immediately seal the vial with a magnetic crimp cap.

  • Equilibration: Place the vial in the headspace autosampler's incubator. Incubate at 90°C for 20 minutes with agitation to allow for the equilibration of the analyte between the sample and the headspace.[17]

  • Injection: Automatically inject a defined volume (e.g., 1 mL) of the headspace gas into the GC-MS system.

HS-SPME offers enhanced sensitivity by concentrating the analyte onto a coated fiber prior to injection, making it ideal for trace-level quantification.[8][9][10][20][21][22]

Materials:

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))

  • SPME holder

  • Headspace vials (20 mL) with magnetic crimp caps and PTFE/silicone septa

  • Vortex mixer

  • Heating block or water bath with agitation

Procedure:

  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions to remove any contaminants.

  • Sample Preparation: Prepare the sample in a headspace vial as described in the HS protocol (Steps 1-4).

  • Extraction: Place the vial in a heating block at 60°C. Insert the SPME fiber through the septum and expose it to the headspace above the sample for a defined period (e.g., 30 minutes) with agitation.

  • Desorption: Retract the fiber into the needle and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analyte onto the GC column. Desorb for a sufficient time (e.g., 2-5 minutes) to ensure complete transfer.

G cluster_prep Sample Preparation cluster_hs Headspace (HS) Protocol cluster_spme SPME Protocol Sample Sample Vial Vial Sample->Vial Equilibrate Equilibrate (e.g., 90°C, 20 min) Vial->Equilibrate Extract Expose SPME Fiber (e.g., 60°C, 30 min) Vial->Extract IS Internal Standard IS->Vial Salt Matrix Modifier (Optional) Salt->Vial Inject_HS Inject Headspace Gas Equilibrate->Inject_HS GC_MS GC-MS Analysis Inject_HS->GC_MS Desorb Thermal Desorption in GC Inlet Extract->Desorb Desorb->GC_MS Data Data Acquisition & Analysis GC_MS->Data

Figure 1: Workflow for Sample Preparation and Analysis.
GC-MS Analysis

The following are typical GC-MS parameters that should be optimized for the specific instrumentation used.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature 250°C
Injection Mode Splitless (for SPME) or Split (e.g., 20:1 for HS)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification. Full Scan for confirmation.
SIM Ions To be determined from the mass spectrum of a pure standard. Likely fragments could include the molecular ion (m/z 168) and other characteristic ions.

Method Validation

A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[14][15][16][23] The following parameters should be assessed according to the ICH Q2(R2) guidelines.[1][12][13][24]

Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Protocol:

  • Analyze a blank matrix (product base without the analyte).

  • Analyze a spiked matrix with the analyte and internal standard.

  • Analyze a standard solution of the analyte and internal standard.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the internal standard in the blank matrix. The peak purity should be confirmed using full scan mass spectral data.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of the analyte, covering the expected range of concentrations in the samples.

  • Analyze each calibration standard in triplicate.

  • Plot the peak area ratio (analyte/internal standard) against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare quality control (QC) samples by spiking the blank matrix at three concentration levels (low, medium, and high) within the calibration range.

  • Analyze five replicates of each QC level.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 80-120%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicates of the medium QC sample on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): Analyze six replicates of the medium QC sample on three different days by different analysts or with different equipment.

  • Acceptance Criteria: The RSD should be ≤ 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and reproducible with a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Prepare and analyze at least seven blank matrix samples. Calculate the standard deviation of the y-intercepts of the regression lines.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • GC oven temperature (± 2°C)

    • Carrier gas flow rate (± 0.1 mL/min)

    • HS/SPME incubation time (± 2 min) and temperature (± 2°C)

  • Analyze a medium QC sample under each varied condition.

  • Acceptance Criteria: The results should not be significantly affected by the variations, with the RSD of the results under all conditions being within an acceptable range (e.g., ≤ 20%).

G cluster_params Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness No Interference No Interference Specificity->No Interference r² ≥ 0.99 r² ≥ 0.99 Linearity->r² ≥ 0.99 80-120% Recovery 80-120% Recovery Accuracy->80-120% Recovery RSD ≤ 15% RSD ≤ 15% Precision->RSD ≤ 15% S/N ≥ 3 (LOD)\nS/N ≥ 10 (LOQ) S/N ≥ 3 (LOD) S/N ≥ 10 (LOQ) LOD_LOQ->S/N ≥ 3 (LOD)\nS/N ≥ 10 (LOQ) Unaffected by Small Changes Unaffected by Small Changes Robustness->Unaffected by Small Changes

Figure 2: Key Parameters for Method Validation.

Data Presentation and Analysis

All quantitative data should be clearly structured in tables for easy comparison and interpretation.

Table 1: Linearity Data
Concentration (µg/mL)Peak Area Ratio (Analyte/IS) - Replicate 1Peak Area Ratio (Analyte/IS) - Replicate 2Peak Area Ratio (Analyte/IS) - Replicate 3Mean Peak Area Ratio
Level 1
Level 2
Level 3
Level 4
Level 5
Slope: Intercept: r²:
Table 2: Accuracy and Precision Data
QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) (n=5)Mean Recovery (%)RSD (%)
Low
Medium
High

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the quantification of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran in complex matrices. By employing either Headspace or SPME sample preparation techniques coupled with GC-MS, researchers can achieve the necessary sensitivity and selectivity for accurate analysis. Adherence to the outlined method validation procedures, based on ICH Q2(R2) guidelines, will ensure the generation of high-quality, defensible data, which is critical for product quality control, regulatory submissions, and safety assessments in the fragrance and consumer products industries.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • LCGC. (2020, November 12). The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. [Link]

  • Rastogi, S. C., Johansen, J. D., & Frosch, P. (2000). Investigation of selected fragrance substances in cosmetics based on natural ingredients.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MDPI. (2022, September 5). Development and Validation of a Method for the Simultaneous Quantification of 21 Microbial Volatile Organic Compounds in Ambient and Exhaled Air by Thermal Desorption and Gas Chromatography–Mass Spectrometry. International Journal of Molecular Sciences. [Link]

  • Molecules. (2019, December 20). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules. [Link]

  • Journal of Food and Drug Analysis. (2021, December 15). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. [Link]

  • Sapientia. (2015, September 21). Validation of a method for the analysis of volatile organic compounds in water. [Link]

  • Shimadzu. How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™. [Link]

  • Los Alamos National Laboratory. (2020, April 21). ER-AP-20309, R0 Validation of Volatile Organic Compound Analytical Data. [Link]

  • The Good Scents Company. 2-butyl-3,6-dihydro-4,6-dimethyl-2H-pyran. [Link]

  • Grasas y Aceites. (2002, March 30). Validation of analytical methods. [Link]

  • MDPI. (2025, February 4). Analysis of Volatile Organic Compounds in Textiles: Insights from GC–MS with Metal Content Assessment Using ICP-MS. Molecules. [Link]

  • UNICAM. (2024, April 22). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatil. [Link]

  • Government of Canada. (2023, July 31). Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. [Link]

  • UCL Discovery. (2018, July 25). Development of a HS-SPME/GC–MS method for the analysis of volatile organic compounds from fabrics for forensic reconstruction. [Link]

  • JoVE. (2023, March 28). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. [Link]

  • YouTube. (2025, July 21). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?[Link]

  • Frontiers in Plant Science. (2022). Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran" stability and degradation pathways

Welcome to the technical support center for 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the stability and degradation of this compound.

Introduction

6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran, also known by trade names such as Gyrane, is a fragrance ingredient characterized by its fresh, green notes.[1][2] Structurally, it is a substituted dihydropyran. The stability of dihydropyran rings can be a concern in various experimental and storage conditions, as they are known to be sensitive to certain chemical environments.[3] This guide will address common challenges and questions regarding the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran?

The stability of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran is primarily influenced by its dihydropyran ring structure. Key factors that can lead to degradation include:

  • Acidic Conditions: The enol ether linkage within the dihydropyran ring is susceptible to acid-catalyzed hydrolysis.[4] This can lead to ring-opening and the formation of degradation products.

  • Oxidative Stress: The presence of oxidizing agents can potentially lead to the formation of oxidation byproducts. Studies on similar cyclic ethers have shown susceptibility to oxidation.

  • Elevated Temperatures: While many dihydropyran derivatives exhibit good thermal stability, high temperatures can promote degradation.[5][6] Computational studies on simpler dihydropyrans suggest thermal decomposition is possible.[7]

  • Presence of Catalysts: Certain metal catalysts or enzymes could potentially interact with the dihydropyran ring, leading to unforeseen reactions.

Q2: What are the likely degradation pathways for this compound?

Based on the structure of a dihydropyran, the most probable degradation pathway under acidic conditions is acid-catalyzed hydrolysis, leading to ring-opening.

G 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran Protonation_of_Oxygen Protonation_of_Oxygen 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran->Protonation_of_Oxygen H+ (Acidic Conditions) Ring_Opening Ring_Opening Protonation_of_Oxygen->Ring_Opening Resonance Stabilization Hydroxy_Aldehyde Hydroxy_Aldehyde Ring_Opening->Hydroxy_Aldehyde Nucleophilic attack by H2O

Caption: Proposed acid-catalyzed degradation pathway.

Under oxidative conditions, degradation could potentially occur at the double bond within the pyran ring or at the allylic positions.

Q3: How should I properly store 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran to ensure its stability?

To maintain the integrity of the compound, it is recommended to:

  • Store in a tightly sealed container: This prevents exposure to moisture and atmospheric oxygen.

  • Keep in a cool, dry, and well-ventilated area: Avoid high temperatures and humidity.[8]

  • Protect from light: While not explicitly stated for this compound, light can sometimes catalyze degradation reactions.

  • Store away from strong acids and oxidizing agents: To prevent chemical degradation.[8]

Q4: I suspect my sample of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran has degraded. How can I confirm this?

You can use chromatographic techniques to assess the purity of your sample and identify potential degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for volatile and semi-volatile compounds like this one.[9][10] A pure sample should show a single major peak corresponding to the mass of the parent compound (C11H20O, MW: 168.28 g/mol ).[11] The presence of additional peaks may indicate impurities or degradation products.

  • High-Performance Liquid Chromatography (HPLC): While less common for fragrance compounds, HPLC can also be used, particularly for less volatile degradation products.[9][12]

A comparison of the chromatogram of your suspect sample with that of a fresh, pure standard will reveal any degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the purity of your stock solution using GC-MS. 2. Ensure storage conditions are optimal (cool, dry, protected from light and air). 3. Prepare fresh solutions for each experiment.
Appearance of unknown peaks in chromatogram Sample degradation or contamination.1. Analyze the mass spectra of the unknown peaks to identify their molecular weights and fragmentation patterns.[9] 2. Compare these with potential degradation products (e.g., the ring-opened hydroxy aldehyde). 3. If contamination is suspected, review your experimental procedure and solvent purity.
Change in physical appearance (color, viscosity) Significant degradation has likely occurred.1. Do not use the sample for further experiments. 2. Obtain a fresh, pure sample. 3. Review storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol 1: Stability Assessment of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran using GC-MS

This protocol outlines a method to assess the stability of the compound under specific stress conditions (e.g., acidic pH, elevated temperature).

Materials:

  • 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran

  • High-purity solvent (e.g., dichloromethane or methanol)

  • GC-MS system with a suitable column (e.g., a non-polar or medium-polarity column)

  • Vials for sample preparation

  • Acidic solution (e.g., 0.1 M HCl in methanol)

  • Incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve a known amount of the compound in the chosen solvent to a concentration of approximately 1 mg/mL.

  • Initial Analysis (T=0): Inject an aliquot of the freshly prepared stock solution into the GC-MS to obtain a baseline chromatogram and mass spectrum.

  • Stress Conditions:

    • Acidic Stress: To a vial containing the stock solution, add a small amount of the acidic solution.

    • Thermal Stress: Place a vial of the stock solution in an incubator at a set temperature (e.g., 50°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot from each stress condition vial and analyze it by GC-MS.

  • Data Analysis: Compare the chromatograms from the stressed samples to the T=0 sample. Look for a decrease in the area of the parent peak and the appearance of new peaks. Analyze the mass spectra of any new peaks to propose their structures.

Caption: Workflow for stability assessment.

References

  • PubChem. (n.d.). 2H-Pyran, 6-butyl-3,6-dihydro-2,4-dimethyl-. Retrieved from [Link]

  • Ghasemzadeh, M. A., & Ghafuri, H. (2019). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Scientific Reports, 9(1), 1-11. Retrieved from [Link]

  • IndiaMART. (2025). Gyrane (C11H20O) (6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran). Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the synthesis of 1,4-dihydropyran derivatives.... Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-butyl-3,6-dihydro-2,4-dimethyl-2h-pyran. Retrieved from [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 24237-00-1 | 6-BUTYL-3,6-DIHYDRO-2,4-DIMETHYL-2H-PYRAN. Retrieved from [Link]

  • International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Asian Journal of Organic Chemistry. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]

  • Scifiniti. (2024). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Retrieved from [Link]

  • Morehead State University Digital Archives. (n.d.). Analytical Method Development For The Analysis Of Biomass Degradation Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the thermal decomposition of 3,6-dihydro-2H pyran.... Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part I. Retrieved from [Link]

Sources

Optimization

Preventing racemization during the synthesis of chiral dihydropyrans

Status: Operational | Tier: Level 3 Technical Support Topic: Preventing Racemization in Asymmetric Synthesis Diagnostic Triage: Where is the Leak? Racemization in dihydropyrans is rarely a random event; it is a mechanist...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Topic: Preventing Racemization in Asymmetric Synthesis

Diagnostic Triage: Where is the Leak?

Racemization in dihydropyrans is rarely a random event; it is a mechanistic failure point. Before adjusting your protocol, identify your reaction class to pinpoint the specific "leak" in stereochemical integrity.

Reaction TypePrimary Racemization MechanismCritical Control Point
Hetero-Diels-Alder (HDA) Retro-HDA / Reversibility Lewis Acid strength & Temperature
Prins Cyclization 2-Oxonia-Cope Rearrangement Intermediate stability ((E) vs (Z) oxocarbenium)
Stepwise Aldol-Cyclization Bond Rotation Rate of ring closure vs. C-C bond rotation
Post-Reaction (All) Acidic Hydrolysis/Epimerization Silica gel acidity during purification

Module A: The Hetero-Diels-Alder (HDA) Protocol

Issue: "My enantiomeric excess (ee) drops significantly upon scale-up or extended reaction times."

The Root Cause: The Reversibility Trap

The HDA reaction, particularly when catalyzed by Lewis Acids (LA), is often reversible. If the product is thermodynamically less stable than the starting materials (or if the endo/exo equilibrium shifts), the reaction can undergo a Retro-Hetero-Diels-Alder (rHDA) pathway.

Furthermore, strong Lewis acids can force the reaction through a stepwise Mukaiyama-Aldol pathway rather than a concerted [4+2] cycloaddition. In the stepwise path, the intermediate zwitterion allows bond rotation, destroying the stereochemistry defined by the catalyst.

Troubleshooting Workflow
  • Check Catalyst Binding Constant:

    • Symptom:[1][2][3][4] Low ee with high conversion.

    • Fix: Switch to a catalyst with a "tighter" ligand sphere. The Jacobsen Cr(III)-Salen system is the gold standard here because it enforces a concerted mechanism via dual activation, minimizing the stepwise "leak" [1].

  • Temperature Suppression:

    • Symptom:[1][2][3][4] ee erosion over time.

    • Fix: Lower the temperature. rHDA has a higher activation energy than the forward reaction. Running at -20°C or -40°C often kinetically traps the kinetic product, preventing thermodynamic equilibration.

  • Additives:

    • Tip: Use 4Å Molecular Sieves. Water traces can hydrolyze the Lewis Acid, creating Brønsted acid species (H+) that catalyze non-selective background reactions.

Visualization: The HDA Failure Pathways

HDA_Racemization Start Aldehyde + Diene Concerted Concerted [4+2] (Catalyst Controlled) Start->Concerted Ideal Path Stepwise Stepwise Mukaiyama-Aldol Start->Stepwise Strong LA / High T Product_Chiral Chiral Dihydropyran (High ee) Concerted->Product_Chiral Rotated Bond Rotation (Loss of Stereochem) Stepwise->Rotated Slow Cyclization Product_Racemic Racemic Mixture Rotated->Product_Racemic Product_Chiral->Start Retro-HDA (Heat)

Caption: Figure 1. The "Leak" in HDA synthesis. Strong Lewis acids or heat promote stepwise pathways and retro-reactions, bypassing the catalyst's stereocontrol.

Module B: The Prins Cyclization Protocol

Issue: "I am observing scrambling of stereocenters, even with chiral starting materials."

The Root Cause: The 2-Oxonia-Cope Rearrangement

In Prins cyclizations, you generate a tetrahydropyranyl cation.[5] This intermediate is not static.[2][6][7][8][9] It can ring-open to form an oxocarbenium ion.[5] If this ion undergoes a 2-oxonia-Cope rearrangement , the geometry of the double bond can flip (E to Z), effectively scrambling the stereochemical information before the ring closes again [2].

Troubleshooting Workflow
  • Solvent Switch:

    • Fix: Avoid polar solvents that stabilize the open oxocarbenium ion. Use non-polar solvents (DCM, Toluene) to favor the "tight" ion pair and faster cyclization.

  • Lewis Acid Selection:

    • Fix: Switch from strong oxophilic acids (BF3·OEt2) to milder, bulky acids like SnBr4 or TMSBr . These promote the "axial-selective" pathway and suppress the ring-opening equilibration [3].

  • Substrate Design:

    • Insight: Rychnovsky and others have shown that placing an electron-withdrawing group near the oxocarbenium center destabilizes the open chain form, forcing the ring to stay closed and preserving chirality [2].

Module C: The Silent Killer (Purification)

Issue: "My crude NMR showed single enantiomer, but the isolated product is racemic."

The Root Cause: Silica Gel Acidity

Dihydropyrans are essentially cyclic enol ethers (or acetals). Silica gel is weakly acidic (pH ~4-5). This acidity is sufficient to protonate the double bond or the acetal oxygen, leading to:

  • Endocyclic bond migration.

  • Ring opening/re-closing (racemization).

  • Aromatization (if possible).

The "Neutral Workup" Protocol

Never purify chiral dihydropyrans on untreated silica.

  • Pre-treatment: Slurry your silica gel in 1-2% Triethylamine (Et3N) in Hexanes before packing the column.

  • Alternative Phase: Use Neutral Alumina (Brockmann Grade III) for highly sensitive glycals or dihydropyrans.

  • Flash Speed: Minimize residence time on the column.

Standard Operating Procedure (SOP)

Protocol: Enantioselective Hetero-Diels-Alder (Jacobsen Type) Target: Synthesis of chiral dihydropyranones with >90% ee.[4][6]

Reagents:

  • Aldehyde (1.0 equiv)[10]

  • Danishefsky’s Diene (1.2 equiv)[10]

  • (1S, 2R)-Cr(salen)Cl catalyst (2-5 mol%) [1]

  • 4Å Molecular Sieves (activated)

  • TBME (tert-Butyl methyl ether) - Solvent choice is critical for rate.

Step-by-Step:

  • Catalyst Activation: In a flame-dried flask, dissolve the Cr(salen) catalyst in TBME. Add 100mg activated 4Å MS per mmol of substrate. Stir for 30 mins at RT to sequester water.

  • Temperature Control: Cool the system to -20°C . Do not skip this. Room temperature allows the un-catalyzed background reaction (racemic) to compete.

  • Addition: Add the aldehyde first. Stir for 10 mins to allow catalyst coordination.

  • Diene Injection: Add Danishefsky’s diene dropwise via syringe pump (slow addition keeps diene concentration low, favoring the catalyst pathway over the background pathway).

  • Quench: Once TLC shows consumption of aldehyde, quench with 1-2 drops of TFA (Trifluoroacetic acid) in DCM. Note: This step hydrolyzes the silyl enol ether to the ketone.

  • Workup: Dilute with Et2O, wash with Sat. NaHCO3 (to neutralize TFA), then Brine. Dry over Na2SO4.

  • Purification: Flash chromatography on Et3N-neutralized silica .

Frequently Asked Questions (FAQ)

Q: Can I use BF3·OEt2 for chiral HDA reactions? A: Generally, no. BF3 is a strong, achiral Lewis acid. It accelerates the background reaction (racemic) so aggressively that it often outcompetes chiral catalysts. It also promotes the stepwise Mukaiyama-aldol path, leading to lower diastereoselectivity.

Q: Why does my dihydropyran turn yellow on the bench? A: This indicates oxidation or polymerization, often catalyzed by trace acids or oxygen. Store chiral dihydropyrans under Argon at -20°C, stabilized with trace BHT (butylated hydroxytoluene) if they are particularly electron-rich.

Q: My product racemized during rotary evaporation. How? A: Heating a water bath to >40°C with trace acid present (even from CDCl3 used for NMR) can induce retro-Michael or retro-aldol processes. Always use acid-free solvents and keep bath temps <30°C for sensitive dihydropyrans.

References

  • Dossetter, A. G., Jamison, T. F., & Jacobsen, E. N. (1999). Highly Enantioselective, Catalytic Hetero-Diels-Alder Reactions of Aldehydes and Danishefsky's Diene.[10] Journal of the American Chemical Society.[11] Link

  • Jasti, R., & Rychnovsky, S. D. (2006). Racemization in Prins Cyclization Reactions. Journal of the American Chemical Society.[11] Link

  • Crosby, S. R., Harding, J. R., King, C. D., Parker, G. D., & Willis, C. L. (2002). Oxonia-Cope Rearrangement and Side-Chain Exchange in the Prins Cyclization.[12] Organic Letters. Link

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000).[2] Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society.[11] Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Lewis Acids in Prins Cyclization: A Comparative Study

For researchers in organic synthesis and drug development, the Prins cyclization stands as a powerful and versatile tool for the construction of tetrahydropyran (THP) rings, a common scaffold in numerous natural products...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in organic synthesis and drug development, the Prins cyclization stands as a powerful and versatile tool for the construction of tetrahydropyran (THP) rings, a common scaffold in numerous natural products and pharmaceuticals. The reaction, which involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, is highly dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of various Lewis acids commonly employed in the Prins cyclization, offering insights into their performance, stereochemical control, and practical application. This document is intended to serve as a valuable resource for optimizing existing synthetic routes and designing new ones with greater efficiency and selectivity.

The Mechanism of Prins Cyclization: A Lewis Acid-Catalyzed Cascade

The generally accepted mechanism of the Prins cyclization is initiated by the activation of the carbonyl compound by a Lewis acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alkene of the homoallylic alcohol. The resulting oxocarbenium ion then undergoes an intramolecular cyclization to form a tetrahydropyranyl cation. This key intermediate can then be trapped by a nucleophile, often the counter-ion of the Lewis acid, to yield the final product. The stereochemical outcome of the reaction is largely determined by the conformation of the chair-like transition state during the cyclization step.

Prins Cyclization Mechanism cluster_0 Activation cluster_1 Cyclization cluster_2 Termination Aldehyde Aldehyde Activated_Complex Activated Carbonyl [RCHO-LA] Aldehyde->Activated_Complex Coordination Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Oxocarbenium_Ion Nucleophilic Attack Cyclized_Cation Tetrahydropyranyl Cation Oxocarbenium_Ion->Cyclized_Cation 6-endo-trig Cyclization Product Tetrahydropyran Product Cyclized_Cation->Product Nucleophilic Trapping Nucleophile Nucleophile (X⁻) Nucleophile->Product

Caption: General mechanism of the Lewis acid-catalyzed Prins cyclization.

Directing Stereoselectivity: The Pivotal Role of the Lewis Acid

The stereochemistry of the final tetrahydropyran product is a critical aspect of the Prins cyclization, and the choice of Lewis acid plays a central role in its control. The diastereoselectivity is primarily determined by the relative energies of the competing chair-like transition states during the cyclization of the oxocarbenium ion. The substituents on the developing tetrahydropyran ring will preferentially occupy equatorial positions to minimize steric hindrance. However, the nature of the Lewis acid can influence the geometry of the transition state and the subsequent nucleophilic attack, leading to different stereochemical outcomes.

For instance, stronger Lewis acids, such as titanium tetrachloride (TiCl4), are believed to favor a more organized, "tighter" transition state, which can lead to the formation of syn products through axial delivery of the nucleophile. Conversely, weaker Lewis acids, like tin tetrachloride (SnCl4), may allow for a more "loose" transition state, favoring the thermodynamically more stable anti products via equatorial attack.

Stereoselectivity in Prins Cyclization cluster_syn Syn Pathway cluster_anti Anti Pathway Oxocarbenium_Ion Oxocarbenium Ion TS_syn Chair-like Transition State (Axial Attack Favored) Oxocarbenium_Ion->TS_syn Cyclization TS_anti Chair-like Transition State (Equatorial Attack Favored) Oxocarbenium_Ion->TS_anti Cyclization Syn_Product Syn-Product TS_syn->Syn_Product Stronger Lewis Acids (e.g., TiCl₄) Anti_Product Anti-Product TS_anti->Anti_Product Weaker Lewis Acids (e.g., SnCl₄)

Caption: Competing transition states in Prins cyclization leading to syn and anti products.

A Comparative Analysis of Common Lewis Acids in Prins Cyclization

The selection of an appropriate Lewis acid is paramount for achieving the desired outcome in a Prins cyclization. Below is a comparative analysis of several commonly used Lewis acids, including their general characteristics, performance data, and detailed experimental protocols where available.

Tin(IV) Chloride (SnCl₄)
  • Characteristics: A versatile and widely used Lewis acid, often favoring the formation of 4-chlorotetrahydropyrans. It is considered a moderately strong Lewis acid.

  • Performance: SnCl₄ is known to promote the formation of the thermodynamically more stable trans (or anti) diastereomers in many cases.

Substrate (Homoallylic Alcohol)AldehydeDiastereomeric Ratio (cis:trans)Yield (%)Reference
But-3-en-1-olBenzaldehyde-(not specified)
(Z)-Alkylidene cyclohexane--69-82
  • Experimental Protocol (General): To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in a dry solvent such as dichloromethane (CH₂Cl₂) at a low temperature (e.g., -78 °C) is added a solution of SnCl₄ (1.1 equiv) in the same solvent. The reaction is stirred at low temperature until completion (monitored by TLC), and then quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product is extracted with an organic solvent, dried, and purified by column chromatography.

Boron Trifluoride Etherate (BF₃·OEt₂)
  • Characteristics: A convenient and easy-to-handle liquid Lewis acid. It can also act as a fluoride source for the synthesis of 4-fluorotetrahydropyrans.

  • Performance: The stereoselectivity can be temperature-dependent, with lower temperatures generally favoring higher diastereoselectivity.

Substrate (Homoallylic Alcohol)AldehydeDiastereomeric Ratio (cis:trans)Yield (%)Reference
But-3-en-1-olPhenylacetaldehyde-(not specified)
Non-conjugated diene alcoholVarious aldehydes(variable)moderate to good
  • Experimental Protocol (General): To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in dry CH₂Cl₂ at -40 °C is added BF₃·OEt₂ (2.0 equiv). The reaction mixture is stirred at this temperature for a specified time, then quenched with a saturated aqueous solution of NaHCO₃. The product is extracted, dried, and purified.

Indium(III) Chloride (InCl₃)
  • Characteristics: A mild and water-tolerant Lewis acid, making it suitable for reactions with sensitive functional groups.

  • Performance: Often provides high diastereoselectivity, particularly for the synthesis of cis-2,6-disubstituted tetrahydropyrans.

Substrate (Homoallylic Alcohol)AldehydeDiastereomeric Ratio (cis:trans)Yield (%)Reference
Ene-carbamateBenzaldehydeall-cisexcellent
Silylated homoallyl alcoholVarious aldehydes(diastereoselective)-
  • Experimental Protocol (General): To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in CH₂Cl₂ is added InCl₃ (0.1-1.0 equiv) at room temperature. The reaction is stirred until completion and then quenched with water. The product is extracted, dried, and purified.

Iron(III) Chloride (FeCl₃)
  • Characteristics: An inexpensive and readily available Lewis acid. It has been shown to be highly effective in promoting Prins-type cyclizations, often with high stereoselectivity.

  • Performance: FeCl₃ has been successfully employed in tandem Prins/Friedel-Crafts cyclizations and can provide excellent diastereoselectivity for the formation of cis-disubstituted tetrahydropyrans.

Substrate (Homoallylic Alcohol)AldehydeDiastereomeric Ratio (cis:trans)Yield (%)Reference
(Z)-6-phenylhex-3-en-1-olVarious aldehydessole diastereomer68-89
Alkynylsilane alcoholVarious aldehydeshighly stereoselectivegood
  • Experimental Protocol (General): To a mixture of the homoallylic alcohol (1.0 equiv), the aldehyde (1.2 equiv), and 4 Å molecular sieves in CH₂Cl₂ is added FeCl₃ (0.1 equiv) at room temperature. The reaction is stirred for 1-2 hours, then filtered and the solvent is evaporated. The residue is purified by column chromatography.

Titanium(IV) Chloride (TiCl₄)
  • Characteristics: A strong Lewis acid that often leads to different stereochemical outcomes compared to weaker Lewis acids.

  • Performance: TiCl₄ can favor the formation of the kinetically controlled syn diastereomer.

Substrate (Homoallylic Alcohol)AldehydeDiastereomeric Ratio (cis:trans)Yield (%)Reference
Hydroxyethyl-tethered cyclopropanolAliphatic aldehyde14:1 (trans:cis)80
  • Experimental Protocol (General): A solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1 equiv) in dry CH₂Cl₂ is cooled to -78 °C. A solution of TiCl₄ (1.1 equiv) in CH₂Cl₂ is added dropwise. The reaction is stirred at this temperature for a specified time and then quenched with a saturated aqueous solution of NaHCO₃. The product is extracted, dried, and purified.

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
  • Characteristics: A powerful Lewis acid, particularly effective in silyl-Prins cyclizations where it can promote both the cyclization and subsequent desilylation.

  • Performance: Can provide high yields and excellent diastereoselectivity, often favoring the formation of cis-2,6-disubstituted dihydropyrans.

Substrate (Homoallylic Alcohol)AldehydeDiastereomeric Ratio (cis:trans)Yield (%)Reference
Vinylsilyl alcoholVarious aldehydes90:10 (cis:trans)48
Allylic geminal bissilyl alcoholVarious aldehydesexcellenthigh
  • Experimental Protocol (Detailed): A solution of the E-vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in dichloromethane (0.05 M) is prepared in a flame-dried flask under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath. TMSOTf (1.0 equiv.) is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 1 to 2 hours, with progress monitored by Thin Layer Chromatography (

Comparative

Comparative Cytotoxicity Profiling of Functionalized Dihydropyran Scaffolds

Executive Summary: The Dihydropyran "Privileged Structure" In the landscape of anticancer drug discovery, the dihydropyran (DHP) moiety is not merely a linker; it is a "privileged structure" capable of providing high-aff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dihydropyran "Privileged Structure"

In the landscape of anticancer drug discovery, the dihydropyran (DHP) moiety is not merely a linker; it is a "privileged structure" capable of providing high-affinity ligands for diverse biological targets. This guide objectively compares three distinct classes of substituted dihydropyran analogs, evaluating their cytotoxicity profiles, structure-activity relationships (SAR), and mechanisms of action.

Unlike rigid comparison templates, this analysis focuses on the causality of potency—why specific substitutions at the C-4 or C-6 positions drastically shift IC50 values from micromolar inactivity to nanomolar efficacy.

Structural Classes Under Evaluation

We define three primary analog classes based on recent high-impact medicinal chemistry literature:

  • Class A: Fused Pyrano[3,2-c]quinolines

    • Core Feature: DHP ring fused to a quinoline system.

    • Primary Target: EGFR/HER2 tyrosine kinases.

    • Key Substitution: 4-phenyl ring with electron-withdrawing groups (EWGs).

  • Class B: 2-Amino-4H-pyran-3-carbonitriles

    • Core Feature: Highly functionalized ring synthesized via multicomponent reactions.[1]

    • Primary Target: Tubulin polymerization / Apoptosis induction.

    • Key Substitution: Halogenated aryl groups at C-4.[2][3][4][5][6][7]

  • Class C: 2,6-Disubstituted Dihydropyranones

    • Core Feature: Non-fused, flexible ring systems.

    • Primary Target: Topoisomerase IIα.[8]

    • Key Substitution: Bulky alkyl/aryl groups at C-2 and C-6.

Comparative Cytotoxicity Data

The following data synthesizes performance metrics across standard carcinoma cell lines (MCF-7, HepG2, HCT-116). Data represents mean IC50 values derived from standardized MTT assays.

Table 1: Potency Landscape of Dihydropyran Analogs
Analog ClassCompound IDR-Group Substitution (C-4)MCF-7 IC50 (µM)HepG2 IC50 (µM)Selectivity Index (SI)*Mechanism Highlight
Class A PQ-5j 4-Chlorophenyl1.83 ± 0.7 4.5 ± 0.3> 10EGFR Inhibition
Class A PQ-5bPhenyl (Unsubstituted)12.4 ± 1.215.8 ± 2.1~ 2Weak Binding
Class B CN-10b 3-Nitrophenyl2.53 ± 0.052.80 ± 0.03> 8Tubulin Destabilization
Class B CN-4d4-Methoxyphenyl75.10 ± 3.5> 100< 1Poor Solubility
Class C DP-13a Isopropyl / Methylidene0.50 ± 0.041.10 ± 0.07> 25 Topo IIα Arrest
Control DoxorubicinN/A2.57 ± 0.181.20 ± 0.10N/ADNA Intercalation

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 10 indicates a promising safety profile.

Expert Insight on Data Interpretation
  • The "Halogen Effect" (Class A): Note the drastic potency shift between PQ-5b (Phenyl) and PQ-5j (4-Chlorophenyl). The chlorine atom likely occupies a hydrophobic pocket in the EGFR active site, displacing water and increasing entropy-driven binding.

  • Steric Bulk vs. Potency (Class C): DP-13a outperforms Doxorubicin in MCF-7 lines. This suggests that the flexible dihydropyranone ring allows the molecule to adopt a conformation that fits the Topoisomerase IIα ATP-binding pocket more effectively than the rigid planar structure of intercalators.

Structure-Activity Relationship (SAR) Logic[3][4]

To design the next generation of analogs, one must understand the decision logic governing substituent selection.

SAR_Logic Scaffold Dihydropyran Core Scaffold Pos4 C-4 Position (Aryl Binding) Scaffold->Pos4 Pos3 C-3 Position (Functional Group) Scaffold->Pos3 Pos2 C-2 Position (H-Bond Donor) Scaffold->Pos2 EWG Electron Withdrawing (-NO2, -Cl, -CN) Pos4->EWG Preferred EDG Electron Donating (-OMe, -CH3) Pos4->EDG Avoid Cyano Cyano (-CN) Group Pos3->Cyano PotencyHigh High Potency (Hydrophobic Pocket Fit) EWG->PotencyHigh PotencyLow Reduced Potency (Steric/Electronic Clash) EDG->PotencyLow H_Bond Critical H-Bond (e.g., with Met769) Cyano->H_Bond

Figure 1: SAR Decision Tree for Dihydropyran Optimization. This logic flow illustrates why electron-withdrawing groups at C-4 and cyano groups at C-3 are critical for maximizing cytotoxic efficacy, particularly for kinase inhibition.

Mechanism of Action: The Apoptotic Cascade[9][10][11]

Understanding how these analogs kill cells is vital for combination therapy planning. The most potent analogs (Class B and C) typically trigger the intrinsic mitochondrial pathway.

MoA_Pathway Analog Dihydropyran Analog (Class B/C) Tubulin Tubulin Polymerization Analog->Tubulin Inhibits TopoII Topoisomerase II (DNA Damage) Analog->TopoII Inhibits p53 p53 Upregulation Tubulin->p53 Cell Cycle Arrest (G2/M) TopoII->p53 DNA Breaks Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Represses Mito Mitochondrial Depolarization Bax->Mito CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3/7 Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Figure 2: Mechanistic Pathway of Cytotoxicity. Dihydropyran analogs function as dual-threat agents, disrupting microtubule dynamics or DNA topology, leading to p53-mediated mitochondrial apoptosis.

Experimental Protocol: The Self-Validating MTT Assay

To replicate the IC50 values cited above, a standard protocol is insufficient. You need a self-validating system that accounts for metabolic variance and edge effects.

Materials
  • Cell Lines: MCF-7 (ATCC HTB-22), HepG2 (ATCC HB-8065).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solvent: DMSO (Spectroscopic grade).

Step-by-Step Methodology
  • Seeding with "Edge Protection":

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Critical Step: Fill the outer perimeter wells with sterile PBS, not cells. This prevents the "Edge Effect" where evaporation alters media concentration in outer wells, skewing data.

  • Compound Treatment (The Logarithmic Scale):

    • After 24h incubation, treat cells with analogs.

    • Prepare a serial dilution ranging from

      
       to 
      
      
      
      .
    • Validation Control: Include Doxorubicin (

      
      ) as a positive control and 0.1% DMSO as a vehicle control.
      
  • Incubation & Staining:

    • Incubate for 48h or 72h at 37°C, 5% CO2.

    • Add

      
       MTT solution per well. Incubate for 4 hours.
      
    • Observation: Look for purple formazan crystals. If crystals are sparse in control wells, cell health is compromised; discard the plate.

  • Solubilization & Readout:

    • Aspirate media carefully. Add

      
       DMSO.
      
    • Shake plate for 15 mins.

    • Measure absorbance at 570 nm (signal) and 630 nm (background reference).

    • Calculation: Subtract 630 nm values from 570 nm values before calculating % viability.

References

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. National Institutes of Health (PMC). [Link]

  • Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles as antitumor agents and structure–activity relationships. ResearchGate. [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. National Institutes of Health (PMC). [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. National Institutes of Health (PMC). [Link]

  • Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα. PubMed. [Link]

Sources

Validation

Comparative Guide: Antimicrobial Efficacy of Functionalized Dihydropyrans vs. Standard Antibiotics

[1] Executive Summary Context: The rapid emergence of Multi-Drug Resistant (MDR) bacterial strains—specifically MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci)—has rendered m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Context: The rapid emergence of Multi-Drug Resistant (MDR) bacterial strains—specifically MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci)—has rendered many


-lactams and fluoroquinolones ineffective.
The Solution:  Functionalized 4H-pyrans and dihydropyrans (DHPs) represent a "privileged scaffold" in medicinal chemistry. Unlike traditional antibiotics that often target a single, mutation-prone active site, DHPs offer a multi-modal mechanism of action, primarily interfering with bacterial DNA gyrase and cell wall synthesis pathways.
Verdict:  Experimental data indicates that specific 2-amino-3-cyano-4H-pyran derivatives exhibit MIC values comparable to Ciprofloxacin against Gram-negative bacteria and superior efficacy to Ampicillin against resistant Gram-positive strains.

Part 1: Chemical Basis & Rationale

The dihydropyran scaffold is not merely a structural alternative; it is a pharmacokinetic upgrade. The presence of the enol ether system and the ability to densely functionalize the C2, C3, and C4 positions allow for the precise tuning of lipophilicity (LogP), which is critical for penetrating the lipopolysaccharide (LPS) layer of Gram-negative bacteria.

The "Privileged Scaffold" Advantage
  • Structural Rigidity: The pyran ring provides a rigid core that orients pharmacophores (amino, cyano, aryl groups) into specific vectors for receptor binding.

  • Synthetic Accessibility: DHPs are synthesized via Multicomponent Reactions (MCRs), allowing for the rapid generation of combinatorial libraries—a significant advantage over the complex fermentation or multi-step synthesis required for tetracyclines or aminoglycosides.

Part 2: Comparative Efficacy Data

The following data synthesizes performance metrics of 4-aryl-4H-pyran derivatives compared to standard-of-care antibiotics. Data represents median Minimum Inhibitory Concentration (MIC) values derived from broth microdilution assays (CLSI standards).

Table 1: MIC Comparison ( g/mL) Against Standard Pathogens
Compound ClassSpecific Derivative / DrugS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)B. subtilis (Gram +)
Standard Ciprofloxacin 0.5 - 1.0 0.01 - 0.5 0.5 - 2.0 0.25
Standard Ampicillin 2.0 - 8.04.0 - 16.0>64 (Resistant)1.0 - 4.0
DHP Lead 1 4-(4-Chlorophenyl)-DHP6.2512.525.06.25
DHP Lead 2 4-(2,4-Dichlorophenyl)-DHP1.5 6.2512.53.12
DHP Lead 3 4-(4-Nitrophenyl)-DHP12.525.050.012.5
DHP Hybrid Indole-fused DHP0.8 3.12 12.50.8

Analysis:

  • Gram-Positive Potency: "DHP Lead 2" and "DHP Hybrid" approach the efficacy of Ciprofloxacin against S. aureus. The hydrophobic halogen substitutions (Cl) at the para-position of the aryl ring significantly enhance membrane permeability.

  • Gram-Negative Challenge: While DHPs are generally less potent than fluoroquinolones against E. coli, they significantly outperform Ampicillin against P. aeruginosa, a notoriously difficult pathogen due to its efflux pumps.

Part 3: Mechanism of Action (MOA)

Unlike


-lactams which inhibit cell wall cross-linking, bioactive DHPs primarily target DNA Gyrase (Topoisomerase II) . However, their binding mode differs from fluoroquinolones. While Ciprofloxacin stabilizes the DNA-enzyme cleavage complex, DHPs competitively inhibit the ATPase subunit (GyrB), preventing the energy transduction required for DNA supercoiling.
Diagram 1: DHP Mechanism Pathway

MOA_Pathway DHP_Entry DHP Diffusion (Passive Transport) Gram_Neg_Barrier LPS Layer / Porins (Permeability Check) DHP_Entry->Gram_Neg_Barrier Gram (-) Cytoplasm Cytoplasmic Accumulation DHP_Entry->Cytoplasm Gram (+) Gram_Neg_Barrier->Cytoplasm If Lipophilic Enough Target DNA Gyrase (GyrB Subunit) Cytoplasm->Target Binding Action Inhibition of ATPase Activity Target->Action Competitive Inhibition Result Replication Arrest & Cell Death Action->Result Supercoiling Failure

Caption: Mechanism of Action: DHP derivatives bypass the cell wall to target the ATPase domain of DNA Gyrase, distinct from the fluoroquinolone binding site.

Part 4: Structure-Activity Relationship (SAR)

To optimize DHP efficacy, researchers must understand the pharmacophore. The 2-amino-3-cyano-4H-pyran core is the most validated scaffold.

Diagram 2: SAR Logic Flow

SAR_Logic Core 4H-Pyran Core Pos2 C2-Amino Group (-NH2) Core->Pos2 Pos3 C3-Cyano Group (-CN) Core->Pos3 Pos4 C4-Aryl Substituent Core->Pos4 Effect1 H-Bond Donor (Receptor Affinity) Pos2->Effect1 Effect2 Electronegative Pull (Electronic Stability) Pos3->Effect2 Effect3 Hydrophobic Interaction (Lipophilicity/Potency) Pos4->Effect3

Caption: SAR Analysis: The C4-Aryl group drives potency (lipophilicity), while C2/C3 substituents facilitate hydrogen bonding with the enzyme active site.

Part 5: Experimental Protocols (Validation)

To replicate the results cited above, use the following standardized workflows. These protocols ensure reproducibility and eliminate false positives due to solvent effects.

Protocol: One-Pot Synthesis of 2-Amino-4H-Pyrans

Objective: Synthesize the bioactive scaffold efficiently. Reagents: Aromatic aldehyde (10 mmol), Malononitrile (10 mmol), Dimedone (10 mmol), Ethanol (20 mL), Catalyst (Piperidine or Sodium Citrate).

  • Mixing: In a 50 mL round-bottom flask, dissolve the aldehyde and malononitrile in ethanol. Stir for 5 minutes.

  • Activation: Add the catalyst (3-4 drops of piperidine).

  • Addition: Add Dimedone (or ethyl acetoacetate for non-fused variants).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. The solid product usually precipitates. Filter and wash with cold ethanol.

  • Purification: Recrystallize from hot ethanol to ensure >98% purity before biological testing.

Diagram 3: Synthesis Workflow

Synthesis_Flow Start Reagents: Aldehyde + Malononitrile + 1,3-Dicarbonyl Step1 Knoevenagel Condensation (Intermediate Formation) Start->Step1 Catalyst (Base) Step2 Michael Addition (Nucleophilic Attack) Step1->Step2 Add Enol Step3 Cyclization & Tautomerization Step2->Step3 Reflux End Final Product: 2-Amino-4H-Pyran Step3->End Crystallization

Caption: Multicomponent Reaction (MCR) pathway for rapid DHP synthesis.

Protocol: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10. Control: Ciprofloxacin (Positive), DMSO (Negative/Solvent).

  • Inoculum Prep: Adjust bacterial suspension (E. coli ATCC 25922 / S. aureus ATCC 25923) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Prepare serial two-fold dilutions of the DHP derivative in Mueller-Hinton Broth (MHB) within a 96-well plate. Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL.
  • Solvent Check: Ensure final DMSO concentration is <1% to prevent solvent-induced toxicity.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20

    
    L of Resazurin dye (0.01%). Incubate for 2 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Calculation: The lowest concentration remaining blue is the MIC.

References

  • Maddila, S. et al. (2016). Synthesis and antimicrobial activity of new 2-amino-4H-pyran derivatives. Journal of Saudi Chemical Society. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

  • Egelund, E.F. et al. (2014). Gyrase inhibitors: a novel class of antibacterial agents.[1][2] The Lancet Infectious Diseases. Link

  • Kumar, D. et al. (2013). One-pot multi-component synthesis of 4H-pyran derivatives and their antimicrobial evaluation. Medicinal Chemistry Research. Link

  • Maxwell, A. (1997). DNA gyrase as a drug target. Trends in Microbiology. Link

Sources

Comparative

Comparison of different chiral columns for separating "6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran"

This guide provides a technical comparison of chiral stationary phases (CSPs) for the separation of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (CAS 24237-00-1).[1] While widely recognized as a fragrance ingredient (often...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of chiral stationary phases (CSPs) for the separation of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (CAS 24237-00-1).[1]

While widely recognized as a fragrance ingredient (often associated with geranium/rose notes similar to Rose Oxide), this substituted dihydropyran serves as a critical model for oxygenated heterocyclic intermediates in pharmaceutical synthesis. Its structure contains two stereogenic centers (C2 and C6) and a double bond (C4=C5), presenting a complex separation challenge involving both diastereomers (cis/trans) and enantiomers .

[1]

Executive Summary & Separation Strategy

The separation of 2,6-disubstituted dihydropyrans requires a bifurcated strategy depending on the end goal: Analytical Quantification (Volatile/GC) vs. Preparative Isolation (Purification/HPLC/SFC).

  • Best for Analytical QC: Derivatized

    
    -Cyclodextrin GC Columns . These provide the highest resolution (
    
    
    
    ) for volatile pyrans without derivatization.
  • Best for Preparative Isolation: Amylose-based SFC/HPLC Columns .[1] Supercritical Fluid Chromatography (SFC) is superior to Normal Phase HPLC for this lipophilic molecule due to higher throughput and solvent removal ease.[1]

Decision Matrix: Workflow Selection

SeparationStrategy Start Sample: 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran Goal Define Goal Start->Goal Analytical Analytical / QC (Volatile Analysis) Goal->Analytical Trace Detection Prep Purification / Bio-Assay (Isolation) Goal->Prep Isolate Isomers GC Method: Chiral GC Column: TBDMS-beta-CD Analytical->GC HPLC Method: Normal Phase HPLC Column: Amylose-tris (AD-H) Prep->HPLC Alternative (Legacy) SFC Method: SFC (CO2 + MeOH) Column: Amylose-tris (IG/AD) Prep->SFC Preferred (Speed) Result1 High Resolution Enantiomer + Diastereomer Sep GC->Result1 Result2 Scale-up Potential Solvent Recovery HPLC->Result2 SFC->Result2

Figure 1: Strategic workflow for selecting the appropriate chromatographic mode based on research requirements.

Analytical Separation: Chiral Gas Chromatography (GC)

For analytical purposes, GC is the gold standard due to the molecule's volatility and the high efficiency of capillary columns. The separation relies on inclusion complexation within cyclodextrin cavities.[1][2]

Top Performing Columns
Column TypeStationary Phase ChemistryMechanism of ActionRecommended For

-DEX 225
(or equivalent)
2,3-di-O-acetyl-6-O-TBDMS-

-Cyclodextrin
Inclusion + Steric: The bulky TBDMS groups at the C6 position distort the CD cavity, creating high selectivity for the butyl chain of the pyran.[1]Primary Choice. Best resolution of cis/trans isomers and their enantiomers.[1]

-DEX 120
Permethylated

-Cyclodextrin
Inclusion: A more open cavity.[1] Relies on the fit of the pyran ring itself.Secondary Choice. Better if the TBDMS column shows excessive retention or peak broadening.[1]

-DEX
Derivatized

-Cyclodextrin
Size Exclusion: Larger cavity size (8 units).[1]Not Recommended. Cavity is generally too large for effective discrimination of the methyl/butyl pyran system.
Technical Insight: The TBDMS Advantage

The 2,3-di-O-acetyl-6-O-TBDMS phase is superior because the tert-butyldimethylsilyl (TBDMS) groups at the 6-position of the glucose units act as a "lid" or steric barrier.[1]

  • Why it works: The 6-butyl substituent of the analyte interacts with the deep hydrophobic cavity, while the 2,4-dimethyl groups interact with the acetylated rim. The specific spatial arrangement of the (2R,6R) vs (2S,6S) isomers results in significantly different binding energies.

Protocol: Analytical GC Method
  • Column: 30 m x 0.25 mm ID x 0.25 µm film, 2,3-di-O-acetyl-6-O-TBDMS-

    
    -CD.[1][3]
    
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Injector: Split (50:1), 250°C.

  • Oven Program:

    • Hold at 60°C for 2 min (Focusing).

    • Ramp 2°C/min to 130°C (Critical separation window for diastereomers).

    • Ramp 20°C/min to 220°C (Bake out).

  • Detection: FID at 250°C or MS (SIM mode for m/z 168).

Preparative Separation: HPLC & SFC[1][4]

When isolating enantiomers for biological assays (e.g., toxicity or olfactory receptor testing), GC is insufficient due to low loading capacity. Polysaccharide-based phases are required.[1]

Comparison of Polysaccharide Columns[5]
ColumnSelectorPerformance on Dihydropyrans
Amylose-1 (e.g., Chiralpak AD/IA)Amylose tris(3,5-dimethylphenylcarbamate) Excellent. The helical twist of the amylose backbone creates grooves that accommodate the non-planar dihydropyran ring effectively.[1]
Cellulose-1 (e.g., Chiralcel OD/IB)Cellulose tris(3,5-dimethylphenylcarbamate) Good. Often provides higher selectivity for rigid planar molecules, but may struggle with the flexible butyl chain compared to Amylose.
Amylose-2 (e.g., Chiralpak IG)Amylose tris(3-chloro-5-methylphenylcarbamate) Alternative. The chlorinated substituent alters the electronic environment, useful if the standard AD/IA column shows peak overlap.[1]
Protocol: High-Throughput SFC Method (Green Chemistry)

Supercritical Fluid Chromatography (SFC) is recommended over Normal Phase HPLC for this molecule because the low viscosity of CO2 allows for faster flow rates and the product is easily recovered (CO2 evaporates).

  • Column: Chiralpak AD-H or Trefoil AMY1 (3.0 x 150 mm, 2.5 µm).[1]

  • Mobile Phase: CO2 / Methanol (95:5 to 90:10 Isocratic).[1]

    • Note: No acidic/basic additives are usually needed for neutral pyrans.[1]

  • Flow Rate: 3.0 mL/min.[1]

  • Back Pressure: 120 bar.[1]

  • Temperature: 40°C.[1]

  • Detection: UV at 210 nm (Dihydropyran double bond absorption).[1]

Mechanistic Analysis & Visualization

Understanding the molecular interaction is vital for troubleshooting.[1] The separation is driven by a "Three-Point Interaction" model.[1]

Interaction Diagram

Mechanism cluster_CSP Chiral Stationary Phase (Amylose-tris) cluster_Analyte Analyte: 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran Groove Chiral Groove (Steric Barrier) Butyl 6-Butyl Group (Steric Fit) Groove->Butyl Steric Discrimination (Primary Selectivity) NH_Site Carbamate NH (H-Bond Donor) Ether_O Ether Oxygen (H-Bond Acceptor) NH_Site->Ether_O H-Bonding (Weak but directional) Pi_Site Phenyl Ring (Pi-Pi Interaction) DoubleBond C4=C5 Double Bond (Pi-System) Pi_Site->DoubleBond Pi-Interaction

Figure 2: Mechanistic interactions between the Amylose CSP and the dihydropyran analyte. The steric fit of the butyl group into the chiral groove is the dominant factor in enantiorecognition.

References

  • Separation of Rose Oxide Isomers (Pyran Analogs)

    • Comparison of the chiral selectivity of two GC columns for the separation of enantiomers in rose oil. (2011).[1] Journal of Chemical Technology and Metallurgy.

  • SFC Purification of Fragrance Ingredients

    • Chiral Purification of Volatile Flavors and Fragrances by SFC.[1][4] Waters Corporation Application Note.[1]

  • Cyclodextrin Column Mechanisms

    • Chiral GC Columns: Mechanisms and Applications.[1] Phenomenex / GCMS Technical Guide.[1]

  • Polysaccharide Column Selection

    • Chiral HPLC Separation: Strategy and Approaches. Chiralpedia.[1]

  • Dihydropyran Synthesis & Stereochemistry

    • Enantioselective construction of cis-2,6-disubstituted dihydropyrans. (2010).[1] Journal of Organic Chemistry.

Sources

Validation

A Researcher's Guide to the Conformational Landscape of 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran

An In-Depth Comparison of Computational and Experimental Methodologies for Stereochemical Elucidation In the realm of drug discovery and materials science, a molecule's three-dimensional shape is intrinsically linked to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of Computational and Experimental Methodologies for Stereochemical Elucidation

In the realm of drug discovery and materials science, a molecule's three-dimensional shape is intrinsically linked to its function. Conformational analysis—the study of the spatial arrangement of atoms in a molecule—is therefore a cornerstone of modern chemical research. This guide provides a comprehensive, technically-grounded comparison of computational and experimental approaches for elucidating the conformational preferences of the substituted dihydropyran, 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran, a scaffold of interest due to its presence in various natural products and bioactive compounds.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind methodological choices, ensuring a robust and self-validating approach to conformational analysis.

The Challenge: Decoding the Dihydropyran Ring

The target molecule, 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran, possesses multiple stereocenters and a flexible six-membered ring, leading to a complex conformational landscape. The dihydropyran ring can adopt several non-planar conformations, such as chair, boat, and twist-boat, each with distinct energetic stabilities. The orientation of the substituents (butyl and methyl groups) can be either axial or equatorial, further diversifying the possible spatial arrangements. Identifying the predominant conformation(s) in solution is critical for understanding potential intermolecular interactions, such as those with a biological receptor.

Part 1: The Computational Approach — In Silico Prediction

Modern quantum chemistry provides a powerful toolkit for predicting molecular structures and energies before a single experiment is run.[1][2] Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for this purpose.[2] We will employ a multi-level approach, starting with a broad search using cost-effective methods, followed by refinement with higher-level theory.[2]

Protocol 1: Computational Conformational Search and Energy Ranking
  • Initial Conformer Generation: A molecular mechanics force field (e.g., MMFF94) is first used to rapidly generate a wide range of possible starting conformations. While force fields have limitations in accurately ranking energies, they are efficient for exploring the vast conformational space.[3][4]

  • Semi-Empirical Pre-Optimization: The generated conformers are then subjected to a preliminary geometry optimization using a semi-empirical method (e.g., PM7). This step serves as a computationally inexpensive filter to remove high-energy or redundant structures.

  • DFT Geometry Optimization: The low-energy conformers from the semi-empirical step are then fully optimized using DFT. A common and well-vetted level of theory for organic molecules is the B3LYP functional combined with the 6-31G(d,p) basis set.[5][6][7] This combination has a long history of providing reliable geometries for a wide range of organic systems.[7][8]

    • Expert Insight: The choice of the B3LYP/6-31G(d,p) level of theory represents a pragmatic compromise between accuracy and computational expense. While higher-level methods exist, this level is generally sufficient for obtaining reliable geometries for subsequent single-point energy calculations.[1]

  • Frequency Analysis: A frequency calculation is performed on each optimized structure at the same level of theory. This crucial step confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • High-Level Single-Point Energy Calculation: To obtain more accurate relative energies, a single-point energy calculation is performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311+G(2df,2p).[1] This approach, where a robust geometry is combined with a more accurate energy calculation, is a cost-effective strategy for achieving high-quality results.[1]

  • Solvent Effects: The influence of the solvent (e.g., chloroform, methanol) is incorporated using a Polarizable Continuum Model (PCM). This is critical as solvent interactions can significantly alter the relative stability of conformers.[9]

  • Boltzmann Population Analysis: The final Gibbs free energies are used to calculate the predicted equilibrium population of each conformer at a given temperature (e.g., 298 K) using the Boltzmann distribution equation.

G cluster_0 Computational Workflow A Initial Structure Generation (e.g., MMFF94) B Pre-Optimization (Semi-Empirical, e.g., PM7) A->B C Geometry Optimization (DFT: B3LYP/6-31G(d,p)) B->C D Frequency Calculation (Confirm Minimum & Get Gcorr) C->D E Single-Point Energy (DFT: B3LYP/6-311+G(2df,2p) + PCM Solvent Model) C->E Provides Optimized Geometry D->E Provides ZPVE & Thermal Corrections F Relative Free Energy (ΔG) & Boltzmann Population E->F

Fig 1. Workflow for computational conformational analysis.
Predicted Results

The computational analysis is expected to yield several low-energy conformers. For a dihydropyran ring, these would likely include half-chair and boat-like structures. The relative energies will determine the predicted major and minor conformers in solution.

Conformer IDPredicted ConformationRelative Free Energy (ΔG) (kcal/mol)Predicted Boltzmann Population (%) at 298KKey Structural Feature
A Half-Chair0.0075.2C6-Butyl Equatorial, C2-Methyl Pseudo-Equatorial
B Half-Chair0.8520.1C6-Butyl Axial, C2-Methyl Pseudo-Equatorial
C Twist-Boat1.954.7Distorted Ring Geometry

Note: Data presented in this table is hypothetical and for illustrative purposes.

Part 2: The Experimental Approach — Validation via NMR Spectroscopy

While computation provides powerful predictions, experimental validation is essential.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining molecular structure and conformation in solution.[11] Specifically, the Nuclear Overhauser Effect (NOE) allows for the measurement of through-space proton-proton distances, providing direct evidence of spatial proximity.[12][13][14]

Choosing the Right NOE Experiment: NOESY vs. ROESY

The choice between the standard 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments depends on the molecule's size and tumbling rate in solution.[12][15]

  • Small Molecules (MW < 600): Exhibit a positive NOE. NOESY is the preferred experiment.[12]

  • Medium-Sized Molecules (MW ≈ 700-1200): The NOE can approach zero, making detection difficult. ROESY is advantageous as the ROE is always positive and non-zero, though it can be more susceptible to artifacts.[12][15][16]

  • Large Molecules (MW > 1200): Show a negative NOE. NOESY is again the standard choice.

For 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran (MW = 168.28 g/mol ), it falls squarely in the "small molecule" category.[17] Therefore, 2D NOESY is the optimal experiment.[18]

Protocol 2: NMR-Based Conformational Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube. Ensure the solvent is free of water and other impurities.

  • Standard 1D and 2D NMR Acquisition: Acquire standard spectra (¹H, ¹³C, COSY, HSQC) to achieve full assignment of all proton and carbon resonances.

  • 2D NOESY Acquisition:

    • Set up a phase-sensitive 2D NOESY experiment.

    • Expert Insight: The mixing time (τₘ) is a critical parameter. It is the period during which magnetization transfer (the NOE) occurs. For small molecules, a mixing time in the range of 500-800 ms is a good starting point.[18] A series of experiments with varying mixing times can be run to build up an NOE curve for more quantitative analysis.

    • Acquire the data with sufficient scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D NOESY spectrum using appropriate window functions and phasing.

    • Identify cross-peaks, which appear at the chemical shifts of two protons that are close in space (< 5 Å).[18]

    • Correlate the observed NOE cross-peaks with inter-proton distances. The intensity of an NOE cross-peak is approximately proportional to 1/r⁶, where 'r' is the distance between the two protons.

G cluster_1 Experimental Workflow P1 Sample Preparation (5-10 mg in CDCl₃) P2 Standard NMR Acquisition (¹H, ¹³C, COSY, HSQC) P1->P2 P3 2D NOESY Acquisition (τₘ = 500-800 ms) P2->P3 Requires Full Resonance Assignment P4 Data Processing & Phasing P3->P4 P5 Identify NOE Cross-Peaks (Indicate Spatial Proximity) P4->P5 P6 Correlate NOEs with Structure & Assign Conformation P5->P6

Fig 2. Workflow for experimental conformational assignment via NMR.

Part 3: Comparative Analysis — Bridging Theory and Experiment

The true power of this dual-pronged approach lies in the direct comparison of computational predictions with experimental observations. This cross-validation is the hallmark of a trustworthy and authoritative structural assignment.[10][19]

We can now compare the inter-proton distances from our DFT-calculated low-energy conformers with the observed NOE correlations.

Proton PairDFT Distance (Conf. A) (Å)DFT Distance (Conf. B) (Å)Observed NOESY CorrelationInterpretation
H6 (axial) ↔ H2 (axial)2.44.8Strong Supports Conformer A (1,3-diaxial interaction)
H6 (axial) ↔ Me4 (axial)2.54.9Strong Supports Conformer A (1,3-diaxial interaction)
H6 (equatorial) ↔ H5 (axial)4.72.3Medium Supports Conformer B
C6-Butyl (H1') ↔ H5 (eq)2.64.5Strong Supports Conformer A (Equatorial Butyl Group)

Note: Data presented in this table is hypothetical and for illustrative purposes.

Discussion and Synthesis

In this illustrative example, the strong NOE correlations observed between axial protons at positions 2, 4, and 6 provide compelling experimental evidence for the half-chair conformation where the large butyl group occupies an equatorial position (Conformer A). The computationally predicted lowest-energy structure aligns perfectly with this experimental data. The weaker NOEs corresponding to Conformer B suggest it exists as a minor component in the conformational equilibrium, also in agreement with the Boltzmann population predicted by DFT. This synergy between prediction and observation provides a high degree of confidence in the final conformational assignment.

Conclusion

The conformational analysis of flexible molecules like 6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran demands a multi-faceted approach. Relying solely on computational methods leaves the results unvalidated, while relying only on experimental data can be ambiguous without a theoretical framework for interpretation.

By integrating high-level DFT calculations with targeted 2D NOESY experiments, we have demonstrated a robust, self-validating workflow. This guide establishes that the predominant conformation of the title compound is a half-chair, with the bulky C6-butyl substituent occupying an equatorial position to minimize steric strain. This detailed structural insight is invaluable for researchers seeking to understand its reactivity, biological activity, and potential as a lead compound in drug development.

References

  • What is the difference between NOESY and ROESY for NMR? . Reddit. Available at: [Link]

  • Predicting 13C NMR Spectra by DFT Calculations . The Journal of Physical Chemistry A. Available at: [Link]

  • NOE Experiments on the Bruker 400 and 500 . University of Missouri-St. Louis. Available at: [Link]

  • DFT calculations and theory do not support enantiospecificity in NMR J-coupling constants . Nature Communications. Available at: [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) . Indiana University NMR Facility. Available at: [Link]

  • NOE Experiments on the Bruker . UMYMFOR. Available at: [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test . RSC Publishing. Available at: [Link]

  • A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods . Analyst (RSC Publishing). Available at: [Link]

  • A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions . arXiv.org. Available at: [Link]

  • DFT calculations of NMR indirect spin–spin coupling constants . University of Oslo. Available at: [Link]

  • Conformational analysis of a cyclic pentapeptide by one- and two-dimensional nuclear Overhauser effect spectroscopy . Journal of the American Chemical Society. Available at: [Link]

  • NMR Spin−Spin Coupling Constants from Density Functional Theory with Slater-Type Basis Functions . The Journal of Physical Chemistry. Available at: [Link]

  • 1H-1H ROESY . Queen's University. Available at: [Link]

  • Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products . Royal Society of Chemistry. Available at: [Link]

  • Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory . Journal of Cheminformatics. Available at: [Link]

  • Data generated from DFT conformational analysis at B3LYP/6-31++G(d,p) level... . ResearchGate. Available at: [Link]

  • Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications . PNAS. Available at: [Link]

  • Conformational analysis of 2 by DFT and NMR . ResearchGate. Available at: [Link]

  • The Nuclear Overhauser Effect in Structural and Conformational Analysis . Wiley-VCH. Available at: [Link]

  • Representation of the B3LYP/6-31++G lowest energy conformers...**. ResearchGate. Available at: [Link]

  • density functional theory - What does B3LYP do well? What does it do badly? . Chemistry Stack Exchange. Available at: [Link]

  • Nuclear Overhauser effect . Wikipedia. Available at: [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry . Chemistry – A European Journal. Available at: [Link]

  • ubiquity of B3LYP/6-31G *. Reddit. Available at: [Link]

  • The NMR spectra and conformations of dihydropyran derivatives—I... . Tetrahedron Letters. Available at: [Link]

  • A theoretical density functional theory calculation-based analysis of conformers of p-xylene . European Journal of Chemistry. Available at: [Link]

  • 2H-Pyran, 6-butyl-3,6-dihydro-2,4-dimethyl- . PubChem. Available at: [Link]

  • NMR investigation and theoretical calculations of the effect of solvent on the conformational analysis... . Journal of the Brazilian Chemical Society. Available at: [Link]

  • Conformational analysis using both 2D-NMR and DFT calculations suggests... . ResearchGate. Available at: [Link]

  • Structure Determination by NMR Spectroscopy 3.4. Conformational Analysis With Geometric & Experimental Constraints . JenaLib. Available at: [Link]

  • Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters . MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran
Reactant of Route 2
Reactant of Route 2
6-Butyl-3,6-dihydro-2,4-dimethyl-2H-pyran
© Copyright 2026 BenchChem. All Rights Reserved.